For researchers looking to replicate or understand the foundational assays, the table below outlines key experimental details from the literature.
| Experimental Context | Assay/Method | Key Protocol Details | Outcome/Measurement |
|---|---|---|---|
| Renal Transplant Recipients (Ex Vivo) [1] | Mixed Lymphocyte Reaction (MLR) | Patient PBMCs were isolated and used in MLR to assess anti-donor response. Treg suppressive function was tested by co-culturing CD4+CD25high Tregs with alloactivated Teff cells. | Inhibition of T-cell proliferation (IC50 determined). Tregs from sotrastaurin-treated patients maintained suppressive function (67% inhibition at month 6). |
| Renal Transplant Recipients (Ex Vivo) [1] | Flow Cytometry | Patient blood samples were analyzed using eight-color flow cytometry to define lymphocyte populations and Treg numbers (defined as CD4+CD25highFoxP3+). | Treg numbers correlated with higher this compound trough levels (r = 0.68, p = 0.03). |
| Psoriatic T-cells (In Vitro) [2] | T-cell Culture & Functional Assay | Circulating and dermal Tregs from psoriasis patients were stimulated with anti-CD3/CD28 in the presence of IL-1β or IL-23, with or without this compound. | This compound prevented inflammation-induced Treg instability (maintained high Foxp3/CD25, prevented IL-17A/IFNγ production). |
| Uveal Melanoma (UM) Cells (In Vitro) [3] | Cell Viability & Synergy Assays | GNAQ/GNA11-mutant UM cell lines were treated with this compound (IDE196) alone and in combination with PI3K/mTOR inhibitor BEZ235. Viability was assessed. | PKC inhibitor monotherapy suppressed MAPK signaling but not PI3K/AKT. Concurrent PKC and PI3K inhibition synergistically induced cell death. |
This compound exerts its effects by selectively targeting key nodes in intracellular signaling pathways. The diagram below illustrates its core mechanism and downstream consequences in different cell types.
This compound inhibits PKC, blocking NF-κB and Teff activation while preserving Treg function.
According to the most recent updates in the search results, the clinical development of this compound has been discontinued for several initial indications [4]:
Sotrastaurin (also known as AEB071) is a small molecule that potently inhibits classical and novel isoforms of Protein Kinase C (PKC), including PKC-α, PKC-β, and PKC-θ [1] [2] [3].
The following diagram illustrates the signaling pathway inhibited by this compound and its cellular effects:
This compound is utilized across multiple research fields, with data generated from in vitro studies, preclinical models, and human clinical trials.
| Field of Research | Specific Application / Model | Key Findings / Rationale | Citation |
|---|---|---|---|
| Transplantation Immunology | Kidney and liver transplant models (rodent, non-human primate, human trials). | Prolongs allograft survival; investigated as a calcineurin inhibitor (CNI)-free or CNI-sparing regimen to avoid nephrotoxicity. | [1] [2] [4] |
| Autoimmune Diseases | Psoriasis (human Phase II trials). | Showed significant improvement in skin lesions (69% reached PASI75 at 300 mg dose) by reducing inflammatory cytokines (TNF-α, IL-12/23). | [5] [2] |
| Oncology | Uveal melanoma (human Phase I/II trials). | Targets oncogenic signaling driven by GNAQ/GNA11 mutations; clinical efficacy as monotherapy was limited, leading to research in combination therapies (e.g., with PI3Kα inhibitor Alpelisib). | [6] [7] |
| Ischemia-Reperfusion Injury (IRI) | Liver transplantation in rat models. | Demonstrated cytoprotective effects; ameliorated liver IRI by reducing inflammation, apoptosis, and promoting hepatocyte proliferation. | [3] |
| Basic Immunology & Signal Transduction | In vitro T-cell activation and proliferation assays (e.g., Mixed Lymphocyte Reaction). | Used to dissect PKC-specific signaling pathways in T-cells, confirming its role in alloreactivity without compromising Treg function. The IC50 for inhibiting alloactivated T-cell proliferation is ~90 nM (45 ng/ml). | [1] |
| Parameter | Details from Cited Literature |
|---|
| Common In Vivo Dosing | Rat models: 30 mg/kg, twice daily (b.i.d.) via oral gavage [3]. Human clinical trials: 200 mg to 700 mg, b.i.d. [4] [7]. | | In Vitro Cell Culture | T-cell suppression assays: this compound used at 10 nM to 50 ng/ml (∼100 nM) concentrations in ConA-stimulated spleen T cell cultures [1] [3]. | | Key Readouts & Biomarkers | Efficacy: Graft survival, biopsy-proven acute rejection, Psoriasis Area and Severity Index (PASI), tumor response per RECIST criteria. Pharmacodynamics: Phosphorylation of PKC substrates (pMARCKS), ERK, AKT; cytokine levels (IL-2, IFN-γ); NF-κB activation [1] [3] [7]. | | Noted Adverse Effects | In clinical trials, generally well-tolerated. Specific regimens showed inadequate efficacy leading to study discontinuation. Combination with Alpelisib caused hyperglycemia and other Grade 3 toxicities [4] [7]. |
Sotrastaurin is a pan-PKC inhibitor that potently targets classical (α, β) and novel (δ, ε, η, θ) PKC isoforms with Kᵢ values in the subnanomolar to low nanomolar range [1] [2]. Its therapeutic action depends on the cellular context, primarily functioning through two key pathways:
The following diagram illustrates these two primary mechanisms of action.
This compound inhibits PKC to suppress T-cell activation in immunology and blocks oncogenic signaling in GNAQ-mutant uveal melanoma.
This compound has been investigated in various disease models, with its most defined applications in transplantation immunology and oncology.
This compound functions as an immunosuppressive agent by targeting early T-cell activation, a mechanism distinct from calcineurin inhibitors like cyclosporine A [1].
Research has focused on metastatic uveal melanoma (UM), where ~90% of cases harbor activating mutations in GNAQ or GNA11 genes that constitutively activate the PKC pathway [5] [6].
The following table summarizes key experimental findings and methodological details from foundational research on this compound.
Table 1: Summary of Key In Vitro and In Vivo Experimental Data
| Experimental Model | Treatment | Key Findings/Outcomes | Reference |
|---|---|---|---|
| Primary Human T-cells | AEB071 (low nM conc.) | ↓ IL-2 secretion; ↓ CD25 expression; inhibition of CD3/CD28-induced proliferation. | [1] |
| Human Neutrophils (in vitro) | AEB071 (~3 µM) | Significantly inhibited cell migration & superoxide anion production. | [8] |
| UM Cell Lines (in vitro) | AEB071 (0.8 - 4 µM IC₅₀) | Selective growth inhibition & apoptosis in GNAQ-mutant cells; ↓ p-Erk, ↓ Cyclin D1. | [6] |
| Rat Cardiac Allograft (in vivo) | AEB071 (60 mg/kg, BID) | Significant reduction in serum IFN-γ, IL-2, IL-6, TNF-α; prolonged graft survival. | [4] |
1. Protocol for In Vitro T-Cell Activation Assay [1]
2. Protocol for Uveal Melanoma Cell Viability and Mechanistic Studies [6]
Despite strong preclinical rationale, clinical efficacy of this compound combinations in metastatic uveal melanoma has been limited. The table below summarizes key phase Ib trial findings.
Table 2: Summary of Clinical Trial Results for this compound Combinations in Metastatic Uveal Melanoma
| Trial Combination | Primary Objective (MTD) | Key Efficacy Findings (RECIST v1.1) | Common Treatment-Related AEs (≥30%) |
|---|---|---|---|
| This compound + Alpelisib (PI3Kα inhibitor) [5] | This compound 200 mg BID + Alpelisib 350 mg QD | ORR: 0%; Median PFS: 8 weeks; Stable disease in some patients. | Hyperglycemia, Diarrhea, Nausea, Rash, Fatigue |
| This compound + Binimetinib (MEK inhibitor) [7] | DL1: this compound 300 mg / Binimetinib 30 mg BID.\newline DL2: this compound 200 mg / Binimetinib 45 mg BID. | ORR: 0%; Stable disease in 60.5% of patients. | Diarrhea (94.7%), Nausea (78.9%), Vomiting (71.1%), Fatigue (52.6%) |
This compound (AEB071) remains a powerful tool for probing PKC-dependent signaling in immunology and oncology. Its exploratory research applications are well-defined:
However, clinical translation in oncology has been challenging, with combinations failing to achieve radiographic responses despite demonstrating target engagement [5] [7]. Future research may focus on identifying biomarkers to predict resistance or exploring its utility in other PKC-driven pathologies.
Sotrastaurin is a synthetic low-molecular-weight compound that acts as a potent, highly selective pan-inhibitor of classical (PKCα, PKCβ) and novel (PKCθ) PKC isoforms, which are critical for proximal T-cell receptor (TCR) signaling [1] [2].
| Feature | Description |
|---|---|
| Primary Target | Protein Kinase C (PKC) isoforms α, β, and θ [1] [2] |
| Mechanism | Inhibits PKC activity, preventing subsequent downstream signaling [2] |
| Key Downstream Effect | Suppresses activation of Nuclear Factor-kappa B (NF-κB) [1] [3] |
| Primary Outcome | Blocks early T-cell activation & IL-2 production [2] |
| Distinguishing Feature | Calcineurin-independent immunosuppression [2] [4] |
The following diagram illustrates the signaling pathway that this compound inhibits.
This compound inhibits PKC activation, blocking the NF-κB pathway and T-cell gene transcription.
| Parameter | Value | Context / Significance |
|---|---|---|
| IC₅₀ (Proliferation) | 45 ng/mL (90 nM) | Half-maximal inhibitory concentration for alloactivated T-cell proliferation in MLR [1] [5] |
| Treg Suppression | 35% (with drug) vs 47% (without drug) | Suppression of Teff proliferation at 1:5 ratio; difference not statistically significant (P=0.33) [1] [5] |
| Typical Dose (Transplant) | 200-300 mg, twice daily | Doses used in Phase II renal transplant trials [6] |
| Steady-state Trough (200 mg BID) | ~600 ng/mL | Predose blood concentration at steady state [6] |
| Steady-state Trough (300 mg BID) | ~900 ng/mL | Predose blood concentration at steady state [6] |
| Elimination Half-life | ~6 hours | Average half-life in clinical studies [6] |
| Finding | Experimental Evidence |
|---|---|
| Preserved Treg Function | Tregs from this compound-treated patients suppressed anti-donor response in MLR by 67% at month 6, comparable to pre-transplantation (82%) [1] [5]. |
| Dose-dependent Alloresponse Inhibition | Ex vivo MLR showed a clear dose-response curve in inhibiting T-cell proliferation [1]. |
| Stable Treg Numbers | Treg frequency post-transplantation correlated with higher this compound trough levels (r=0.68, P=0.03) [1] [5]. |
| Intact STAT-5 Signaling | STAT-5 phosphorylation in Tregs remained intact after this compound incubation, suggesting maintained IL-2 pathway sensitivity [1] [5]. |
| Renal Function Benefit | eGFR was significantly higher with this compound+MPA vs tacrolimus control (59.0 vs 49.5 mL/min/1.73 m² at month 3, p=0.006) [4]. |
| Efficacy Trade-off | A Phase II trial showed higher BPAR rates with this compound+MPA (23.6%) vs tacrolimus (4.5%), despite better renal function [4]. |
For researchers looking to replicate key findings, here is a summary of the core methodologies used in the cited studies.
This protocol measures the inhibition of T-cell proliferation and the suppressive capacity of Tregs.
Workflow for MLR to assess T-cell proliferation and Treg suppression capacity.
This protocol is used to track Treg numbers and analyze phosphorylation states of signaling proteins.
The distinctive profile of this compound creates specific research and clinical opportunities. Its calcineurin-inhibitor-free mechanism provides a potential pathway to avoid CNI-associated nephrotoxicity, as evidenced by significantly better renal function in a Phase II trial [4]. Furthermore, the differential effect on Teff cells versus Tregs suggests its potential application in regimens designed to promote immune tolerance, where controlling pathogenic responses while preserving regulation is paramount [1] [5].
However, a major challenge identified in clinical trials is its lower efficacy compared to standard-of-care when used in a CNI-free regimen with MPA, leading to higher rates of acute rejection [4]. This indicates that future research should focus on optimizing combination regimens, potentially with other non-nephrotoxic agents, to achieve sufficient immunosuppressive power without sacrificing renal benefit.
Sotrastaurin is a novel immunosuppressant that works by selectively inhibiting key isoforms of Protein Kinase C (PKC), specifically PKC-α, PKC-β, and PKC-θ [1] [2]. These isoforms are critical for signaling downstream of the T-cell receptor (TCR).
The following diagram illustrates the signaling pathway targeted by this compound and its differential effects on T-cells.
Figure 1: this compound inhibits PKC, blocking NF-κB-driven effector T-cell activation while potentially preserving Regulatory T-cell (Treg) function linked to the same pathway. [1] [3] [4]
Clinical and in vitro studies have provided quantitative data on this compound's activity and efficacy.
Table 2: Key Quantitative Findings from this compound Studies
| Study Area | Finding / Metric | Value / Outcome | Context |
|---|---|---|---|
| Potency (In Vitro) | IC₅₀ for T-cell Proliferation | 45 ng/mL (90 nM) [1] [4] | Half-maximal inhibitory concentration in mixed lymphocyte reaction (MLR) |
| Treg Function (In Vitro) | Suppression of Teff Prolagation | 35% (with this compound) vs. 47% (without drug) (P=0.33) [1] [4] | At 50 ng/mL this compound and 1:5 Treg:Teff ratio, showing no statistical difference |
| Clinical Efficacy (Psoriasis) | PASI75 Response at 2 Weeks | 69% reduction [3] | In patients receiving 300 mg BID vs. placebo |
| Clinical Correlation | Treg Numbers Post-Transplant | Correlation coefficient r=0.68 (P=0.03) [1] | Correlation with higher this compound trough levels in renal transplant patients |
For researchers, here is a detailed methodology for assessing this compound's effect on T-cells, based on the protocols from the search results [1].
Objective: To evaluate the ex vivo and in vitro effect of this compound on alloreactive T-cell proliferation and Regulatory T-cell (Treg) function.
Key Materials:
Procedure:
Despite a promising mechanism, this compound's clinical development for its primary indications has been halted.
Sotrastaurin exerts its effect by disrupting a critical signaling cascade in T-cell activation, as illustrated below.
This compound inhibits PKC isoforms, blocking the NF-κB signaling pathway in T-cells.
The characterization of this compound's efficacy and mechanism relied on several standard immunology and pharmacology assays.
The Mixed Lymphocyte Reaction (MLR) is a central assay used to measure T-cell response to allogeneic cells (cells from a genetically different individual of the same species) and to evaluate the inhibitory effect of immunosuppressants [3] [1].
A critical finding was that this compound spares the function of regulatory T-cells. This was assessed using Treg suppression assays [3] [4].
Research into this compound has explored its utility in several therapeutic areas, with varying levels of success.
| Application Area | Key Findings & Status | Reference |
|---|---|---|
| Organ Transplantation | Phase II trials in kidney transplant; showed inhibition of alloreactivity while preserving Treg function. | [3] [4] |
| Autoimmune Diseases (e.g., Psoriasis) | Early-phase clinical trials demonstrated proof-of-concept for immune modulation. | [3] [5] |
| Oncology (Uveal Melanoma) | Phase I/II trials as monotherapy and in combination (e.g., with PI3Kα inhibitor Alpelisib); showed target engagement but limited clinical efficacy. | [2] [6] |
| Virology | In vitro studies showed no pro-viral effects on HBV or HCV replication, supporting its potential use in infected transplant recipients. | [7] |
While this compound has demonstrated potent PKC inhibition and a unique immunological profile, its clinical development has faced challenges, particularly in demonstrating strong efficacy in oncology. Future research may focus on:
Neuroinflammation is a complex immune response in the central nervous system (CNS). While acute inflammation is protective, chronic neuroinflammation is a key driver of neurodegenerative diseases like Alzheimer's disease and Multiple Sclerosis [1] [2] [3]. The process involves several core cell types and molecular pathways.
The table below summarizes the primary cellular components involved:
| Component | Role in Neuroinflammation | Key Features | Citations |
|---|---|---|---|
| Microglia | Resident CNS immune cells; first responders. | Adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes; release cytokines (TNF-α, IL-1β, IL-6) and neurotoxic factors. | [1] |
| Astrocytes | Most abundant CNS glial cells; support neurons and modulate inflammation. | Become reactive (A1 pro-inflammatory or A2 anti-inflammatory); contribute to glial scar formation; interact closely with microglia. | [1] [3] |
| Peripheral Immune Cells | Infiltrate the CNS when the blood-brain barrier is disrupted. | T cells (e.g., Th1, Th17) and macrophages amplify inflammation; T regulatory cells (Tregs) can suppress it. | [1] |
The cellular response in neuroinflammation is orchestrated by specific signaling pathways. Three of the most prominent are NF-κB, JAK-STAT, and the NLRP3 inflammasome [1].
The following diagram illustrates the core JAK-STAT signaling cascade, a pathway with recognized importance in neuroinflammation:
Figure 1: The JAK-STAT signaling pathway. A cytokine binding to its receptor activates JAK kinases, which phosphorylate STAT proteins. Phosphorylated STATs form dimers, move to the nucleus, and regulate gene expression. The SOCS protein provides negative feedback.
Current therapeutic strategies for neuroinflammatory disorders are evolving. While traditional anti-inflammatory drugs like NSAIDs and corticosteroids offer limited efficacy in chronic conditions, research is focused on more targeted approaches [1]. These include:
Although this compound has not been studied in neuroinflammation, its known mechanism suggests potential research avenues. This compound is an oral protein kinase C (PKC) inhibitor that blocks early T-cell activation, which is why it was developed for preventing transplant rejection [6] [7].
Given that T-cell infiltration into the CNS is a key feature of many neuroinflammatory diseases [1], you could explore:
Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). Its primary mechanism involves independent actions on SGLT2 in the kidneys and SGLT1 in the gastrointestinal tract [1] [2].
Molecular Profile
| Attribute | Detail |
|---|---|
| Chemical Formula | C({21})H({25})ClO(_5)S [2] |
| SGLT2 Inhibition (IC₅₀) | 0.0018 µM (1.8 nM) [1] |
| SGLT1 Inhibition (IC₅₀) | 0.036 µM (36 nM) [1] |
| SGLT2/SGLT1 Selectivity | ~20-fold [1] |
| Primary Metabolite | 3-O-glucuronide (M19); >275-fold less active [2] |
Mechanism of Action Overview The following diagram illustrates the dual inhibitory action of Sotagliflozin on SGLT1 and SGLT2:
Beyond its metabolic actions, Sotagliflozin exhibits pleiotropic effects that are relevant to autoimmune disease management. The anti-inflammatory properties of SGLT inhibitors are linked to several interconnected pathways [3].
Key Immunomodulatory Pathways of SGLT Inhibition
The systemic anti-inflammatory state is manifested by a consistent reduction in plasma concentrations of key inflammatory biomarkers, including TNF-α, IL-6, and IL-1β [3].
Evidence supporting the therapeutic potential of SGLT inhibitors in immune-related conditions is growing.
Sotagliflozin, through its dual SGLT1/SGLT2 inhibition, offers a multifaceted mechanism that extends beyond glycemic control to encompass systemic anti-inflammatory and immunomodulatory effects. The evidence suggests its potential is rooted in:
For researchers, the most promising directions include investigating Sotagliflozin's application in specific autoimmune contexts, such as lupus nephritis or rheumatoid arthritis, and further elucidating its direct effects on immune cell populations in vivo.
Sotrastaurin (AEB071) is a low molecular weight, synthetic molecule that acts as a potent, selective inhibitor of several classical (α, β) and novel (θ) isoforms of Protein Kinase C [1] [2]. These isoforms are critically involved in early T-cell receptor (TCR) and CD28 costimulation signaling.
The diagram below illustrates this core mechanism and its cellular consequences.
This compound inhibits PKC, blocking T-effector activation while sparing Treg function.
The therapeutic potential of this compound has been evaluated in both animal models and human clinical trials, primarily in transplantation and autoimmune contexts.
| Model/Setting | Key Findings | Reference |
|---|
| Rat Liver Transplant Model (Syngeneic) | Prolonged OLT survival (>90% vs 40% in controls). Reduced serum ALT (indicating less liver damage). Diminished T-cell infiltration & macrophage/neutrophil accumulation. Downregulated pro-apoptotic signals (cleaved caspase-3), upregulated anti-apoptotic Bcl-2/Bcl-xL. | [3] | | Phase II Renal Transplant Trial | this compound + tacrolimus (standard/reduced dose) was efficacious & well-tolerated initially. Conversion from tacrolimus to MPA at Month 3 led to high rates of efficacy failure (44.8%/34.1%). → Led to premature study discontinuation. | [5] | | Clinical Study on Tregs (Renal Transplant) | Treg numbers correlated with higher this compound trough levels. Treg suppressive function was not affected ex vivo, unlike the inhibition of alloactivated T-effector cells. | [1] [2] | | In Vitro Virological Assays | No proviral effect on HBV or HCV replication. High, near-cytotoxic concentrations slightly reduced viral replication, likely via anti-proliferative effect. | [6] | | Phase Ib Oncology Trial (Uveal Melanoma) | this compound combined with alpelisib (PI3Kα inhibitor) had a tolerable safety profile. Limited clinical activity was observed in the studied cohort. | [7] |
For researchers looking to replicate or build upon key findings, here are detailed methodologies from pivotal studies.
This protocol, adapted from a study demonstrating this compound's cytoprotective effects, can be used to investigate its role in mitigating organ preservation injury [3].
This protocol is suitable for probing the immunomodulatory effects of this compound on specific immune cell populations in a controlled setting [3].
The clinical development of this compound in transplantation has faced significant hurdles. The premature discontinuation of a key Phase II renal transplant trial due to high rejection rates after conversion to a calcineurin inhibitor (CNI)-free regimen with MPA was a major setback [5]. However, the initial phase of that trial, where this compound was combined with tacrolimus, showed promise, suggesting that its future may lie in combination therapies with low-dose CNIs rather than as a complete CNI replacement.
Ongoing research explores other potentials:
It appears there may be some confusion between two similarly named drugs:
The search results contain extensive and recent data on Sotagliflozin. Below is a summary of its core mechanisms and applications, which, while not what you requested, may be of peripheral interest.
Sotagliflozin's unique mechanism involves the dual inhibition of sodium-glucose cotransporters [1].
Figure 1: Sotagliflozin's dual inhibition mechanism targets SGLT2 in the kidney and SGLT1 in the gastrointestinal tract.
The efficacy of sotagliflozin is demonstrated across multiple large-scale clinical trials.
| Clinical Trial | Patient Population | Key Efficacy Findings | Reference |
|---|---|---|---|
| SCORED | T2D, CKD, CV risk factors | 23% reduction in total MACE (CV death, non-fatal MI, non-fatal stroke) [3] [1]. | |
| SOLOIST-WHF | T2D, worsening heart failure | Significant reduction in CV death, HF hospitalization, and urgent HF visits [4]. | |
| SOTA-P-CARDIA | HFpEF, without diabetes | Significant improvements in left ventricular mass, diastolic function, and quality of life [5]. |
The tables below summarize key quantitative data from the clinical pharmacokinetics overview and the bioanalytical method validation [1] [2] [3].
Table 1: Clinical Pharmacokinetic Profile at Steady State This table shows data from renal transplant patients receiving twice-daily doses.
| Parameter | Value at 200 mg | Value at 300 mg | Notes |
|---|---|---|---|
| Average Predose Blood Concentration | ~600 ng/mL | ~900 ng/mL | Measured using a validated LC-MS/MS method [2] |
| Active Metabolite (N-desmethyl-sotrastaurin) Exposure | <5% of parent drug exposure | <5% of parent drug exposure | Present at low concentrations [2] |
| Elimination Half-life (Parent Drug) | ~6 hours | ~6 hours | Average value [2] |
Table 2: Key Parameters of the Validated Bioanalytical Method This table outlines the performance of the HPLC-MS/MS method for simultaneous quantification [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography / Tandem Mass Spectrometry (HPLC-MS/MS) |
| Quantification Range | 3.00 - 1200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |
| Sample Volume | 300 µL |
| Chromatographic Runtime | 3.5 min |
| Inter-run Bias (this compound) | -4.4% to 0.4% |
| Inter-run Variability (this compound) | 1.8% to 2.5% |
| Inter-run Bias (N-desmethyl-sotrastaurin) | 1.6% to 2.3% |
| Inter-run Variability (N-desmethyl-sotrastaurin) | 2.7% to 3.9% |
The following is the detailed methodology for the simultaneous quantification of this compound and N-desmethyl-sotrastaurin in human blood, as validated in the 2012 study [1].
Chromatography
Mass Spectrometry Detection
Method Validation The validation was performed according to the FDA's "Guidance for Industry, Bioanalytical Method Validation" and demonstrated:
The diagram below illustrates the primary metabolic pathway for this compound, generating its key active metabolite.
Diagram: CYP3A4-mediated formation of N-desmethyl-sotrastaurin.
This document summarizes a robust, sensitive, and fully validated bioanalytical method for the simultaneous quantification of Sotrastaurin (AEB071) and its active metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood. The method is critical for therapeutic drug monitoring and pharmacokinetic assessments in clinical development [1] [2].
The following workflow outlines the sample preparation and analysis steps:
The table below details the standard operating parameters for the LC-MS/MS system.
Table 1: Instrumental Parameters for LC-MS/MS Analysis
| Parameter | Specification |
|---|---|
| Column | C₁₈ (50 mm × 4.6 mm, 5 μm) |
| Column Temperature | 40 ± 3 °C |
| Mobile Phase | 2mM Ammonium Acetate (pH 4.5) : Methanol : Acetonitrile (25:15:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | Not specified in source (typically 5-20 µL) |
| Run Time | 3.5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for this compound and N-desmethyl-sotrastaurin should be optimized on the specific instrument used. The source does not provide these precise values [1] [5].
The method was comprehensively validated according to FDA guidelines. Key performance data is summarized below.
Table 2: Method Validation Results
| Validation Parameter | Result for this compound | Result for N-desmethyl-sotrastaurin | | :--- | :--- | :--- | | Linear Range | 3.00 - 1200 ng/mL | 3.00 - 1200 ng/mL | | Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | 3.00 ng/mL | | Absolute Recovery | 115.9% (overall mean) | 110.4% (overall mean) | | Inter-day Accuracy (Bias) | -4.4% to 0.4% | -1.6% to 2.3% | | Inter-day Precision | 1.8% to 5.2% | 2.7% to 3.9% | | Specificity | No significant interference in six different lots of human blood |
This compound inhibits T-cell activation by targeting protein kinase C (PKC) isoforms, a mechanism distinct from calcineurin inhibitors [4]. The following diagram illustrates its mechanism and the role of its metabolite:
Since specific methods for this compound were not available in my search, here are effective strategies to locate the information you need:
" HPLC" or "this compound ICH validation"."PKC inhibitor analytical method" or investigate the manufacturer's published literature if this compound is still in clinical trials.The table below summarizes the core parameters required for validation as per ICH guidelines, which you can use as a template for this compound [1] [2] [3].
| Validation Parameter | Experimental Methodology & Purpose | Acceptance Criteria (Example for Sotagliflozin) |
|---|---|---|
| System Suitability | Injects of standard solution (n=6); ensures instrument readiness [3]. | %RSD of peak area & RT < 2% [3]. |
| Specificity | Analyze sample with/without placebo; confirms measurement is only of the analyte [3]. | No interference from placebo at analyte RT [3]. |
| Linearity | Analysis of 5+ concentration levels; demonstrates proportional response to concentration [3]. | R² > 0.999 [3]. |
| Accuracy (Recovery) | Spiked placebo samples at 50%, 100%, 150% levels; measures closeness to true value [3]. | Mean recovery 98-102% [3]. |
| Precision | ||
| - Method Precision | Multiple homogenous sample preparations (n=6); measures repeatability [3]. | %RSD < 2% [3]. |
| - Intermediate Precision | Analysis on different days/analysts; assesses method robustness [3]. | %RSD < 2% [3]. |
| Forced Degradation | Stressed conditions (acid, base, oxidative, thermal, photolytic); evaluates method specificity and stability [3]. | Peak purity of analyte; clear separation from degradation products [3]. |
| Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature, etc. [3]. | System suitability criteria are met in all varied conditions [3]. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. | LOD: 0.05 μg/mL; LOQ: 0.10 μg/mL (for Sotagliflozin) [3]. |
Once you have the specific details for this compound, you can use the following Graphviz DOT script as a foundation to create a detailed workflow diagram. This script outlines a generic stability-indicating method development process.
This diagram illustrates a logical workflow for developing a stability-indicating analytical method, from initial setup to final validation.
To create your application notes for this compound, use the provided template and replace the example data with your specific findings:
The methodologies below, developed for Sotagliflozin, illustrate a comprehensive approach to quantifying a drug in a dosage form using UV-Spectrophotometry and RP-HPLC, which are common techniques also applicable for blood concentration measurement with appropriate sample preparation [1].
Table: Summary of Analytical Methods for Sotagliflozin Quantification
| Method | Technique Principle | Key Parameters | Validation Results |
|---|---|---|---|
| Method A | Zero-order UV Spectrophotometry | Measurement in methanol at 254 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |
| Method B | First-order Derivative Spectrophotometry | Amplitude measurement at 264 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |
| Method C | Second-order Derivative Spectrophotometry | Amplitude measurement at 234 nm [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |
| Method D (RP-HPLC) | Reverse-Phase High-Performance Liquid Chromatography | Column: C18 Mobile Phase: Acetonitrile:0.1% orthophosphoric acid (40:60 v/v) Flow Rate: 1 mL/min Detection: 249 nm Retention Time: 3.748 min [1]. | Robust, precise, and accurate; RSD <1%; Recovery 98-100% [1]. |
The following provides a detailed workflow for the RP-HPLC method, which is often the preferred technique for its specificity and sensitivity in complex biological matrices.
Sample and Standard Preparation:
HPLC Instrument Setup and Chromatographic Separation:
Method Validation:
Sotrastaurin is a potent, selective oral inhibitor of classical and novel Protein Kinase C (PKC) isoforms [1] [2]. Its primary mechanism involves blocking early T-cell activation by inhibiting key signaling pathways downstream of the T-cell receptor.
The diagram below illustrates the primary signaling pathways affected by this compound and the key biomarkers used to measure its activity.
Here are detailed methodologies for key experiments cited in the literature to measure this compound's biomarker responses.
This protocol measures changes in mRNA levels of key genes in response to PKC pathway inhibition [6].
This protocol assesses target engagement by this compound by measuring changes in phosphorylation levels of PKC substrates [1] [6].
This protocol measures the functional inhibitory effect of this compound on lymphocyte proliferation [4] [3].
This protocol quantifies the effect of this compound on immune cell populations, particularly regulatory T cells (Tregs) [3].
The tables below summarize key quantitative findings from published studies on this compound's effects.
Table 1: Biomarker Responses in Immunological Studies
| Biomarker / Readout | Experimental System | This compound Effect | Citation |
|---|---|---|---|
| IL-2 & TNF-α Production | T-cells (Ca²⁺-indep. activation) | 75% ± 22% inhibition from baseline | [4] |
| IL-2 mRNA Levels | T-cells (Ca²⁺-indep. activation) | 90% ± 9% decrease from baseline | [4] |
| Lymphocyte Proliferation | PBMCs (Ca²⁺-dep. pathway) | 82% ± 9% inhibition from baseline | [4] |
| Tacrolimus AUC | Healthy subjects (co-admin) | 2.0-fold increase (90% CI: 1.8-2.1) | [4] [7] |
| Treg Frequency | Renal transplant patients | Positive correlation with drug trough levels (r=0.68) | [3] |
| IC₅₀ for Alloproliferation | PBMCs (Mixed Lymphocyte Reaction) | 45 ng/mL (90 nM) | [3] |
Table 2: Biomarker Responses in Uveal Melanoma Studies
| Biomarker / Readout | Experimental System | This compound Effect | Citation |
|---|---|---|---|
| pMARCKS / pPKCδ/θ | UM cell lines (Western Blot) | Significant reduction or complete loss of phosphorylation | [6] |
| CDC25A, SURVIVIN, CCND1 mRNA | UM cell lines (qPCR) | Reduced expression | [6] |
| PUMA Protein | UM cell lines (Western Blot) | Increased expression | [6] |
| Synergy with Nutlin-3 (p53 activator) | UM cell lines (Growth Inhibition) | Synergistic effect in GNAQ/11 mutant lines | [6] |
| Apoptosis Induction (PARP Cleavage) | UM cell lines (Western Blot) | Increased cleaved PARP, esp. in combination therapy | [6] |
The following diagram outlines a recommended workflow for conducting a biomarker response study for this compound, from experimental design to data interpretation.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any specific technique, feel free to ask.
Sotrastaurin (AEB071) represents a novel class of immunosuppressive agents that function as potent protein kinase C-selective inhibitors. Unlike calcineurin inhibitors (e.g., cyclosporine, tacrolimus) that affect later stages of T-cell activation, this compound targets early T-cell signaling events through a calcineurin-independent mechanism [1] [2]. This small molecular weight compound selectively inhibits classical (α, β) and novel (δ, ε, η, θ) PKC isoforms with Kᵢ values in the subnanomolar to low nanomolar range in cell-free kinase assays [1] [3].
The immunosuppressive effects of this compound primarily occur through inhibition of key signaling pathways downstream of the T-cell receptor. Specifically, this compound treatment effectively abrogates PKC catalytic activity and selectively affects both the canonical nuclear factor-κB and nuclear factor of activated T cells transactivation pathways, while notably sparing the activator protein-1 pathway [1]. This unique mechanism results in potent inhibition of early T-cell activation markers such as interleukin-2 secretion and CD25 expression at low nanomolar concentrations, effectively blocking both antibody- and alloantigen-induced T-cell proliferation without nonspecific antiproliferative effects [1].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| tmax | 0.5-3 hours | Post-dose | [4] |
| Half-life | 5.9 ± 1.7 hours | Alone | [4] |
| Half-life | 10.6 ± 2.5 hours | With ketoconazole | [4] |
| Protein binding | >98% | Primarily α1-acid-glycoprotein | [4] |
| Primary metabolism | CYP3A4 | Liver microsomes | [4] |
| Renal excretion | Negligible | - | [4] |
| Active metabolite | N-desmethyl-sotrastaurin | Potency similar to parent | [4] |
| IC₅₀ for T-cell proliferation | 45 ng/mL (90 nM) | Mixed lymphocyte reaction | [5] |
Table 2: Combination Therapy Efficacy in Renal Transplantation
| Regimen | Patient Population | Efficacy Endpoint | Result | Safety Findings | Citation |
|---|---|---|---|---|---|
| This compound (300 mg BID) + MPA + steroids | De novo renal transplant recipients | Composite efficacy failure at month 3 | 25.7% | Better renal function (eGFR 59.0 vs 49.5 mL/min) | [2] |
| Tacrolimus + MPA + steroids | De novo renal transplant recipients | Composite efficacy failure at month 3 | 4.5% | Lower renal function | [2] |
| This compound + everolimus | Renal transplant recipients | Treg frequency | Positive correlation with trough levels (r=0.68) | Preserved Treg function | [5] |
Table 3: Combination Therapy in Oncology Clinical Trials
| Combination | Disease Context | Maximum Tolerated Dose | Dose-Limiting Toxicities | Efficacy | Citation |
|---|---|---|---|---|---|
| This compound + Binimetinib (MEK inhibitor) | Metastatic uveal melanoma | This compound 300 mg BID + Binimetinib 30 mg BID | Gastrointestinal (vomiting, diarrhea, nausea) | Stable disease: 60.5% | [6] |
| This compound + Alpelisib (PI3Kα inhibitor) | Metastatic uveal melanoma | This compound 200 mg BID + Alpelisib 350 mg QD | Hyperglycemia, gastrointestinal | Limited clinical activity | [7] |
Purpose: To evaluate the inhibitory effects of this compound on early T-cell activation and proliferation [1].
Materials:
Methodology:
Data Analysis:
Purpose: To assess the effect of this compound on alloantigen-induced T-cell responses [5].
Materials:
Methodology:
Data Analysis:
Purpose: To evaluate pharmacokinetic interactions between this compound and CYP3A4 inhibitors [4].
Study Design:
Blood Sampling:
Pharmacokinetic Analysis:
A significant advantage of this compound identified in clinical studies is its preservative effect on regulatory T-cells (Tregs). In renal transplant recipients receiving this compound with everolimus, Treg numbers remained stable after transplantation and correlated with higher trough levels of this compound (r = 0.68, p = 0.03) [5]. Importantly, Treg function was not compromised by this compound treatment, with maintained suppression capacity of approximately 67% at month 6 post-transplantation [5]. This preservation of regulatory function represents a potential advantage over calcineurin inhibitors, which have been reported to adversely affect Treg expansion and function.
The safety profile of this compound combination regimens has been evaluated across multiple clinical contexts:
For transplant recipients with chronic viral infections, this compound demonstrates a favorable profile. Experimental studies using state-of-the-art virological assays demonstrated that this compound has no pro-viral effects on hepatitis B or C virus replication cycles [8]. At high concentrations approaching cytotoxic levels, a reduction of HCV and HBV replication was observed, likely due to anti-proliferative effects rather than direct antiviral activity [8]. This suggests this compound may be a viable option for HBV- and HCV-infected transplant recipients without exacerbating viral replication.
This compound represents a promising calcineurin-inhibitor-free alternative for immunosuppressive regimens, with a distinct mechanism of action targeting early T-cell activation through PKC inhibition. While initial transplantation trials demonstrated higher efficacy failure rates compared to tacrolimus-based regimens, the superior renal function and preserved regulatory T-cell activity observed with this compound warrant further investigation of optimized dosing and combination strategies [5] [2].
Future development should focus on:
The unique mechanism of this compound continues to make it an important candidate for immunosuppressive strategies that seek to avoid calcineurin inhibitor toxicity while maintaining adequate immunosuppressive potency and preserving regulatory T-cell function.
This document provides a detailed framework for studying sotrastaurin (AEB071), a potent protein kinase C (PKC) inhibitor, in ex vivo settings. It is designed for researchers and drug development professionals working in immunology, transplantation medicine, and oncology. The notes synthesize pharmacokinetic data, established protocols for functional T-cell analysis, and key considerations for experimental design.
This compound is an investigational, orally active immunosuppressant that selectively inhibits key PKC isoforms (classical α, β, and novel θ) critical for early T-cell receptor signaling. Its primary mechanism involves blocking the downstream activation of Nuclear Factor-kappa B (NF-κB), thereby inhibiting T-lymphocyte activation and proliferation without affecting calcineurin pathways [1] [2].
The table below summarizes essential pharmacokinetic (PK) parameters crucial for designing ex vivo studies and interpreting results.
Table 1: Key Pharmacokinetic and Functional Parameters of this compound
| Parameter | Value / Description | Significance for Ex Vivo Study Design |
|---|---|---|
| Clinical Dose (Renal Transplant) | 200 - 300 mg, twice daily [1] | Informs dosing for in vivo pre-treatment of donor animals or cells. |
| Steady-State Trough Blood Concentration | ~600 ng/mL (200 mg) to ~900 ng/mL (300 mg) [1] | Target range for ex vivo drug spiking in culture media. |
| Elimination Half-Life | ~6 hours [1] | Guides timing for cell collection after in vivo administration. |
| Primary Metabolic Pathway | CYP3A4 [1] | Important for planning drug interaction studies. |
| Active Metabolite | N-desmethyl-sotrastaurin (<5% of parent exposure) [1] | This compound is the primary active species. |
| Functional IC50 (Ex Vivo) | 45 ng/mL (90 nM) for inhibiting alloactivated T-cell proliferation [2] | Critical reference concentration for functional assays. |
This section outlines a standardized protocol for assessing the immunomodulatory effects of this compound ex vivo using a Mixed Lymphocyte Reaction (MLR), a gold-standard assay for T-cell alloresponsiveness.
Objective: To quantify the inhibitory effect of this compound on the proliferation of alloactivated T cells and the function of regulatory T cells (Tregs).
Materials:
Workflow Diagram: The following diagram illustrates the major steps of this protocol.
Detailed Procedure:
PBMC Isolation and Preparation:
Experimental Setup and Drug Application:
Cell Culture and Incubation:
Endpoint Measurement and Analysis:
The table below summarizes expected outcomes from the ex vivo MLR protocol based on published data, serving as a benchmark for your results.
Table 2: Expected Experimental Outcomes from Ex Vivo this compound Treatment
| Assay Readout | Effect of this compound | Quantitative Data & Citation |
|---|---|---|
| T-cell Proliferation | Potent inhibition | IC50 = 45 ng/mL (90 nM) [2] |
| CD69 Expression | Inhibition | Used as a biomarker of PKC-dependent activation [1] |
| Cytokine Production (IL-2, IFN-γ) | Inhibition | Dose-dependent suppression ex vivo [1] [2] |
| Regulatory T-cell (Treg) Number | Stable or positively correlated with drug levels | Correlation with higher trough levels (r=0.68, P=0.03) [2] |
| Treg Suppressive Function | Not impaired | 35% suppression with drug vs. 47% without (P=0.33) [2] |
| STAT-5 Phosphorylation in Tregs | Remains intact | Indicates intact IL-2 signaling in Tregs [2] |
This compound's primary action is through the inhibition of the PKC-NF-κB signaling axis. The following diagram details this pathway and the drug's specific point of intervention, which is crucial for understanding its selective effects.
Mechanistic Interpretation:
1. Introduction Sotrastaurin (AEB071) is an investigational, potent, and selective oral inhibitor of Protein Kinase C (PKC) isoforms, crucial for early T-cell activation [1] [2]. By targeting PKC, this compound disrupts downstream signaling pathways, thereby inhibiting the production and release of pro-inflammatory cytokines from activated T-cells [3] [1]. This application note details a standardized protocol for evaluating the inhibitory effect of this compound on T-cell cytokine production ex vivo and in vitro.
2. Key Experimental Data and Findings The following table summarizes quantitative data on this compound's effect on cytokine production from various studies.
| Assay System | Cell Type / Model | Stimulus | This compound Concentration | Key Cytokine Inhibition / Effect | Source / Context |
|---|---|---|---|---|---|
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Allogeneic cells | IC₅₀: 45 ng/mL (90 nM) | Inhibition of alloactivated T-cell proliferation [3] | Ex vivo from transplant patients |
| PBMC Stimulation | Human PBMCs | PHA / anti-CD3&CD28 | 100 - 1000 nM | Dose-dependent inhibition of IL-2 and IL-17 mRNA production [1] [2] | In vitro |
| Psoriasis Clinical Study | Patient skin biopsies | N/A ( in vivo administration) | 300 mg BID (oral) | Reduction in protein p40 (subunit of IL-12 and IL-23) [2] | In vivo human trial |
| T-cell Differentiation | Naive CD4+ T-cells | TCR stimulation | 100 - 1000 nM | Suppression of IFN-γ production (Th1 cytokine) [1] | In vitro |
3. Mechanism of Action and Signaling Pathway this compound primarily inhibits classical (PKCα, PKCβ) and novel (PKCθ) PKC isoforms [1] [2]. The following diagram illustrates the signaling pathway affected by this compound in T-cells.
4. Detailed Experimental Protocol
4.1. Reagents and Materials
4.2. Cell Culture and Stimulation
4.3. Cytokine Detection and Analysis Cytokine production can be measured from the cell culture supernatant collected after centrifugation.
ELISA: The most common method for quantification.
Intracellular Cytokine Staining (ICS) with Flow Cytometry: For single-cell level analysis.
5. Workflow Summary The overall experimental workflow, from cell isolation to data analysis, is summarized below.
6. Expected Results and Data Analysis
7. Troubleshooting Guide
CD69 represents a crucial early activation marker on leukocytes that appears within hours following cellular stimulation and serves as a valuable indicator of immune cell responsiveness in both research and clinical settings. As a type II transmembrane receptor belonging to the C-type calcium-dependent lectin superfamily, CD69 forms a glycosylated homodimeric structure composed of disulfide-linked chains of 28-32 kDa, with molecular weight variations arising from differences in N-glycan chains [1]. This early activation antigen is rapidly inducible on T and B lymphocytes, natural killer (NK) cells, monocytes, and other immune cells following various stimulation signals, making it an excellent parameter for assessing the immunomodulatory effects of therapeutic compounds such as sotrastaurin [1].
The expression dynamics of CD69 provide unique insights into immune activation status before later markers like CD25 emerge. CD69 detection has become particularly relevant in autoimmune and inflammatory conditions, including psoriasis, where T-cell activation plays a fundamental pathophysiological role [2]. Recent evidence suggests that CD69 not only serves as an activation marker but also participates actively in immunoregulatory functions, influencing the differentiation and function of regulatory T cells (Tregs) and tissue-resident memory T cells [1]. This application note establishes detailed protocols for monitoring CD69 expression in the context of this compound treatment, enabling researchers to effectively evaluate this drug's impact on early T-cell activation.
CD69 possesses several distinct structural characteristics that underlie its biological functions. The protein contains a short cytoplasmic tail (1-40 amino acids) with constitutively phosphorylated serine residues, a transmembrane domain, and an extracellular C-terminal portion containing the C-type lectin domain (CTLD) characteristic of this receptor family [1]. The gene encoding CD69 is located in the NK gene cluster on chromosome 12 in humans, reflecting its relationship with natural killer cell receptors [1]. CD69 expression is detectable on a small proportion of cortical thymocytes where it regulates positive selection, and it is constitutively expressed on platelets [1]. Following activation, CD69 expression is rapidly upregulated on various leukocyte populations, with distinct expression kinetics that make it valuable for monitoring early immune responses.
CD69 demonstrates a unique dual functionality in immune regulation, acting as both an activation marker and a regulator of immune responses. While early studies using anti-CD69 antibodies demonstrated enhanced activation responses including lymphocyte proliferation, IL-2 and TNF-α secretion, and calcium mobilization [1], research in CD69-deficient mice revealed its role as a negative immune regulator in chronic inflammation models [1]. These animals showed increased susceptibility to collagen-induced arthritis, allergic asthma, contact dermatitis, and other inflammatory conditions, suggesting CD69 plays a protective role in controlling excessive immune activation [1]. This paradoxical nature underscores the importance of precise CD69 monitoring in different experimental and therapeutic contexts.
CD69 engages with multiple ligands and associates with various membrane proteins to mediate its diverse functions. Four specific ligands have been identified for CD69: galectin-1, the S100A8/S100A9 complex, myosin light chains 9 and 12, and oxidized low-density lipoproteins [1]. Additionally, CD69 laterally associates with and regulates several membrane proteins including calreticulin, the sphingosine-1-phosphate receptor (S1P1), and the heterodimeric amino acid transporter complex SLC7A5-SLC3A2 (LAT1-CD98) [1]. Recently, CD69 engagement was shown to induce expression of the immunoregulatory receptor PD-1 on T cells, further expanding its functional significance in immune regulation [1].
The signaling pathways activated through CD69 engagement have been partially characterized across different cell types. In T lymphocytes, CD69 triggering induces calcium mobilization, activates protein kinase C (PKC), and promotes the transcriptional activity of AP-1 and NFAT, leading to cytokine production and proliferation [1]. In platelets, CD69 engagement stimulates calcium influx, activates phospholipase A2 (PLA2) and arachidonic acid metabolism, resulting in aggregation and degranulation [1]. The diagram below illustrates the key signaling pathways associated with CD69 engagement:
Figure 1: CD69 Signaling Pathways and Functional Outcomes. This diagram illustrates the major ligands, signaling pathways, and functional outcomes associated with CD69 engagement in immune cells.
This compound (AEB071) represents a potent small molecule inhibitor that targets protein kinase C (PKC) isoforms, particularly demonstrating efficacy against PKCθ, which plays a critical role in T-cell receptor signaling and activation. PKCθ is the predominant PKC isotype recruited to the immunological synapse following TCR engagement, where it activates key transcription factors including NF-κB, NFAT, and AP-1, ultimately driving T-cell proliferation, cytokine production, and effector functions [3]. By inhibiting PKC activity, this compound effectively disrupts this critical signaling cascade, resulting in suppressed T-cell activation and reduced production of proinflammatory cytokines [4]. The compound has shown particular efficacy in clinical trials for psoriasis, underscoring its therapeutic potential in T-cell-mediated inflammatory conditions [4].
The immunomodulatory profile of this compound extends beyond simply suppressing effector T-cell responses. Research has demonstrated that while this compound inhibits TCR/CD28-induced T-cell activation and pro-inflammatory cytokine production in conventional T-cells, it paradoxically preserves and even enhances regulatory T-cell (Treg) stability and function [4]. This differential effect makes this compound particularly interesting therapeutically, as it simultaneously curbs pathogenic immune responses while promoting regulatory mechanisms. In psoriatic Tregs, which demonstrate heightened susceptibility to converting into IL-17-producing cells, this compound treatment enhanced Foxp3 expression and prevented IL-17A and IFNγ production even in the presence of Th17-promoting cytokines like IL-1β and IL-23 [4].
This compound exerts a pronounced inhibitory effect on CD69 expression following T-cell activation, making CD69 monitoring a valuable pharmacodynamic indicator of drug activity. As an early activation marker whose expression depends on PKC signaling, CD69 surface appearance provides a sensitive readout of this compound's target engagement and biological activity [5]. The inhibition of PKCθ by this compound disrupts the downstream signaling events necessary for CD69 upregulation, effectively dampening this early activation response [3]. This effect positions CD69 as not only a marker of immune activation but also as a biomarker for therapeutic monitoring of this compound treatment in both research and clinical contexts.
The effect of this compound on CD69 expression must be interpreted within its broader immunomodulatory actions. While potently inhibiting activation markers and effector functions in conventional T-cells, this compound appears to preserve regulatory capacity in Tregs, as evidenced by maintained suppressive function, high Foxp3 and CD25 expression, and lack of conversion to IL-17 and IFNγ production [4]. This selective modulation suggests that this compound may achieve immune balance by simultaneously restraining pathogenic responses while supporting regulatory mechanisms, rather than causing generalized immunosuppression. The compound's ability to maintain Treg stability even under inflammatory conditions that normally promote their conversion to effector phenotypes represents a particularly valuable therapeutic property [4].
Flow cytometry represents the most versatile and widely used method for CD69 detection, allowing multi-parameter analysis of expression across specific immune cell subsets with high sensitivity. This technique enables researchers to simultaneously evaluate CD69 expression on T-cell subpopulations (CD4+, CD8+), B cells, NK cells, and monocytes, providing a comprehensive view of this compound's immunomodulatory effects [2]. The following protocol details the recommended procedure for CD69 monitoring in this compound-treated samples:
Table 1: Flow Cytometry Protocol for CD69 Detection
| Step | Parameter | Specifications | Purpose |
|---|---|---|---|
| 1. Cell Preparation | PBMC Isolation | Density gradient centrifugation (Ficoll-Hypaque) | Obtain viable mononuclear cells |
| 2. Stimulation | Activation Conditions | Anti-CD3/CD28 antibodies (5μg/ml, 1μg/ml) 18-24 hours | Induce CD69 expression |
| 3. This compound Treatment | Concentration | 1μM (based on published studies) [3] | PKC inhibition control |
| 4. Staining | Surface Markers | Anti-CD3, CD4, CD8, CD69 (20min, 4°C) | Immune subset identification |
| 5. Viability Assessment | Viability Dye | Zombie Aqua Fixable dye (30min, 4°C) | Exclude dead cells |
| 6. Fixation | Stabilization | 1-4% paraformaldehyde (10-15min, 4°C) | Preserve staining |
| 7. Acquisition | Flow Cytometer | FACSCalibur or equivalent | Data collection |
| 8. Analysis | Software | FlowJo v10 or equivalent | Population quantification |
For optimal results, cell viability should exceed 90% before analysis, as determined by trypan blue exclusion or fluorescent viability dyes [6]. The stimulation conditions should be optimized for each experimental system, with anti-CD3/CD28 providing a strong standardized activation signal. This compound is typically added 30-60 minutes before stimulation to ensure proper target engagement before activation [3]. When designing flow cytometry panels, CD69 antibodies should be paired with appropriate lineage markers (CD3 for T cells, CD19 for B cells, CD56 for NK cells) to enable subset-specific analysis.
For detecting rare antigen-specific T-cells or analyzing cells with low CD69 expression, magnetic enrichment techniques significantly enhance detection sensitivity. This approach is particularly valuable when studying antigen-specific responses in this compound-treated samples, where CD69 expression might be substantially suppressed. The method utilizes anti-CD69-biotin antibodies coupled with anti-biotin microbeads to positively select CD69-expressing cells before flow cytometric analysis [7]. This enrichment protocol can be applied to both surface-stained and intracellularly-stained cells, expanding its utility for comprehensive immune monitoring.
The enrichment procedure begins with cell stimulation and this compound treatment as described in the basic flow cytometry protocol. Following stimulation, cells are stained with CD69-biotin antibody (15 minutes, 4°C), washed, then incubated with anti-biotin microbeads (20μl in flow buffer, 15 minutes, 4°C) [7]. After washing, the labeled cells are either processed for manual separation using MS columns with an OctoMACS magnet or automated enrichment on a MACSQuant Analyzer 10 using "EnrichS" running mode [7]. This enrichment approach boosts flow cytometry sensitivity by significantly increasing the sample size of functional cells without skewing the composition of the functional cell pool, enabling more accurate assessment of this compound's effects even on minimally activated T-cell populations.
For applications requiring quantitative soluble CD69 measurement in culture supernatants or patient sera, enzyme-linked immunosorbent assay (ELISA) provides a robust alternative to flow cytometry. The Human CD69 ELISA Kit (commercially available from suppliers like Thermo Fisher) demonstrates an analytical sensitivity of 40 pg/mL with an assay range of 40-10,000 pg/mL, requiring only 50μL of sample volume [8]. This approach is particularly useful for longitudinal monitoring in clinical settings or when sample processing for flow cytometry is impractical.
The CD69 ELISA procedure follows a standard sandwich ELISA format with a total hands-on time of approximately 1 hour 20 minutes and time-to-result of about 4 hours 45 minutes [8]. The assay exclusively recognizes both natural and recombinant human CD69, with reported interassay CV <12% and intraassay CV <10%, ensuring reliable quantification [8]. For this compound studies, ELISA-based CD69 measurement can complement flow cytometric analysis by providing quantitative data on CD69 secretion or shedding, potentially offering additional insights into the drug's immunomodulatory effects beyond surface expression.
Evaluating this compound's effects on CD69 expression requires a systematic approach that incorporates appropriate controls, stimulation conditions, and analytical methods. The following integrated workflow provides a robust framework for generating reproducible and interpretable data on this compound-mediated immunomodulation:
Figure 2: Experimental Workflow for CD69 Monitoring in this compound Studies. This diagram outlines the key steps in designing experiments to evaluate this compound's effects on CD69 expression.
The experimental design should include the following control conditions: (1) unstimulated cells (baseline CD69 expression), (2) stimulated cells without this compound (maximum activation control), and (3) stimulated cells with this compound (treatment effect). For psoriatic T-cell studies, additional conditions with Th17-polarizing cytokines (IL-1β, IL-23) can be included to assess this compound's ability to maintain Treg stability under inflammatory conditions [4]. The typical this compound concentration used in in vitro studies is 1μM, based on established protocols that demonstrate effective PKC inhibition without compromising cell viability [3].
In activated T-cells without this compound treatment, robust CD69 expression should be detectable within 4-24 hours post-stimulation, with expression levels typically increasing with stimulation strength and duration. This compound treatment should result in a significant reduction in CD69 expression across T-cell subsets, reflecting its inhibition of PKC-dependent activation pathways [4] [5]. The following table summarizes expected experimental outcomes:
Table 2: Expected CD69 Expression Patterns in this compound Studies
| Cell Population | Unstimulated | Stimulated (Control) | Stimulated + this compound | Biological Significance |
|---|---|---|---|---|
| CD4+ T-cells | Low/negative | High CD69 expression | Significant reduction | Indicator of overall T-cell inhibition |
| CD8+ T-cells | Low/negative | High CD69 expression | Significant reduction | Cytotoxic T-cell suppression |
| Tregs (CD4+CD25+Foxp3+) | Moderate expression | Maintained/increased | Maintained expression | Preservation of regulatory function |
| B cells (CD19+) | Low/negative | Moderate expression | Moderate reduction | B-cell activation modulation |
| NK cells (CD56+) | Low/negative | High CD69 expression | Significant reduction | Innate immune cell regulation |
Data interpretation should consider that CD69 inhibition reflects this compound's target engagement and biological activity, with greater suppression indicating more potent PKC inhibition. However, the preservation of CD69 on Tregs might indicate maintained regulatory capacity despite inhibition of effector responses [4]. In psoriatic samples, successful this compound treatment should prevent the characteristic inflammatory T-cell activation while preserving Treg stability, as evidenced by sustained Foxp3 expression and suppressed IL-17 production [4].
Several critical factors require optimization to ensure reliable CD69 detection in this compound studies. The stimulation conditions represent a key variable, with anti-CD3/CD28 antibody concentrations, incubation time, and temperature significantly impacting CD69 expression kinetics. Pilot experiments should establish the optimal stimulation protocol for specific experimental systems, typically using plate-bound anti-CD3 (4-5μg/ml) and soluble anti-CD28 (1μg/ml) for 18-24 hours [3] [7]. The timing of this compound addition is also crucial, with pre-incubation for 30-60 minutes before stimulation recommended to ensure proper target engagement before activation signaling commences.
Method validation should include titration of all antibodies to determine optimal concentrations, verification of cell viability exceeding 90% [6], and confirmation of instrument performance using calibration beads [7]. For rare cell detection or low-expression samples, the magnetic enrichment protocol significantly enhances sensitivity [7]. Researchers should establish appropriate gating strategies that clearly distinguish positive populations from background fluorescence, using fluorescence-minus-one (FMO) controls to set accurate boundaries for CD69-positive cells. The consistent application of these validation steps ensures reproducible and reliable CD69 quantification across experiments.
Several technical challenges may arise when monitoring CD69 expression in this compound-treated samples. Excessive background signal in flow cytometry can often be addressed by optimizing antibody concentrations, increasing wash steps, or using different fluorochrome combinations. Low CD69 expression despite adequate stimulation might indicate suboptimal stimulation conditions, poor cell viability, or excessive this compound concentrations that completely abrogate activation. High variability between replicates frequently stems from inconsistent cell handling, stimulation, or staining procedures, emphasizing the need for standardized protocols.
The table below addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for CD69 Monitoring
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High background staining | Non-specific antibody binding, inadequate washing | Titrate antibodies, increase wash steps, use Fc receptor blocking |
| Low CD69 expression despite stimulation | Suboptimal stimulation, low viability | Optimize activation conditions, verify cell viability >90% |
| High variability between replicates | Inconsistent cell processing or staining | Standardize protocols, use single operator, fresh reagents |
| Poor cell recovery after enrichment | Excessive magnetic bead binding, aggressive processing | Optimize beadcell ratio, gentle handling during separation |
| Inconsistent this compound effects | Improper drug concentration, timing | Verify stock concentration, pre-incubate before stimulation |
By systematically addressing these technical considerations and implementing appropriate troubleshooting measures, researchers can generate robust, reproducible data on CD69 expression dynamics in this compound studies, enabling accurate assessment of this compound's immunomodulatory activity.
CD69 monitoring provides a sensitive and informative approach for evaluating this compound's immunomodulatory effects in both research and clinical contexts. As an early activation marker with expression directly influenced by PKC signaling, CD69 serves as a valuable pharmacodynamic indicator of this compound's target engagement and biological activity. The protocols outlined in this application note—including flow cytometry, magnetic enrichment, and ELISA methods—offer comprehensive approaches for CD69 detection across various experimental needs and sample types.
The integrated experimental workflow presented here enables researchers to effectively assess this compound's dual immunomodulatory actions: suppressing effector T-cell activation while preserving regulatory T-cell function. This balanced immunomodulation represents a promising therapeutic approach for autoimmune and inflammatory conditions like psoriasis, where this compound has already demonstrated clinical efficacy. By implementing these standardized protocols and considering the expected expression patterns and troubleshooting guidance, researchers can reliably evaluate this compound's effects on immune activation, contributing to optimized therapeutic applications and enhanced understanding of its mechanisms of action.
This compound (also known as AEB071) is an investigational immunosuppressant that functions as a potent, selective protein kinase C (PKC) inhibitor. Its primary mechanism of action involves blocking early T-cell activation by inhibiting key PKC isoforms (α, β, and θ) critical for signaling downstream of the T-cell receptor [1]. This inhibition leads to the suppression of nuclear factor kappa B (NF-κB) activation, thereby preventing the transcription of genes essential for T-cell proliferation and cytokine production [2] [3].
Originally developed for preventing transplant rejection, this compound's novel calcineurin-independent mechanism provides a distinct approach to immunosuppression, potentially offering advantages over calcineurin inhibitors like tacrolimus and cyclosporine [4]. Research has since expanded to explore its applications in autoimmune diseases such as psoriasis and various oncological contexts [3] [5]. The thymidine uptake assay serves as a crucial methodological tool for quantifying this compound's biological activity by directly measuring its effect on DNA synthesis during T-cell proliferation.
Understanding the pharmacokinetic profile of this compound is essential for designing biologically relevant in vitro experiments. The table below summarizes key pharmacokinetic parameters and established experimental concentrations:
Table 1: this compound Pharmacokinetics and Experimentally Active Concentrations
| Parameter | Value/Range | Context | Source |
|---|---|---|---|
| Clinical Dose (Phase II) | 200-300 mg twice daily | Renal transplant trials | [6] |
| Steady-State Trough (Cmin) | ~600-900 ng/mL | Equivalent to ~1200-1800 nM | [6] |
| Elimination Half-Life | ~6 hours | In vivo | [6] |
| IC50 (T-cell Proliferation) | 45 ng/mL (90 nM) | Half-maximal inhibition in MLR | [2] [7] |
| Common In Vitro Range | 50-400 nM | Used in functional assays | [2] [3] [7] |
| Primary Metabolite | N-desmethyl-sotrastaurin | <5% of parent exposure, low activity | [6] |
This compound is primarily metabolized by CYP3A4, making it susceptible to drug interactions with CYP3A4 inhibitors and inducers [6]. For in vitro work, a stock solution is typically prepared in DMSO and then diluted in cell culture medium, with a final DMSO concentration not exceeding 0.1% to maintain cell viability [2].
The thymidine incorporation assay is a gold-standard method for measuring cell proliferation by quantifying the integration of a radioactive nucleoside into newly synthesized DNA [8]. The following protocol is adapted from methods used in published this compound studies [2].
Proliferating cells incorporate ^3H-labeled thymidine into their DNA during the S-phase of the cell cycle. The level of incorporated radioactivity, measured using a scintillation counter, is directly proportional to the rate of cell division. This compound, by inhibiting PKC-mediated T-cell activation, reduces the proliferative signal, resulting in decreased thymidine uptake.
PBMC Isolation and Plating:
This compound Treatment and Cell Stimulation:
Culture and Labeling:
Harvesting and Measurement:
% Inhibition = [1 - (CPM_this compound / CPM_vehicle_control)] × 100.The following diagram illustrates the molecular mechanism of this compound and its measurable effect in the thymidine uptake assay.
Diagram 1: this compound inhibits T-cell proliferation by targeting PKC signaling, which is measured by reduced thymidine uptake.
Research using the thymidine uptake assay has been pivotal in characterizing this compound's immunomodulatory profile. The table below consolidates key experimental findings from the literature.
Table 2: Summary of Key Experimental Findings with Thymidine Uptake Assays
| Experimental Context | Key Finding | Quantitative Result | Citation |
|---|---|---|---|
| Inhibition of Alloactivated T-Cells | Dose-dependent suppression of proliferation in Mixed Lymphocyte Reaction (MLR). | IC50 = 45 ng/mL (90 nM) | [2] [7] |
| Effect on Regulatory T-Cells (Tregs) | This compound did not impair Treg suppressive function. | Suppression was 35% (with SO) vs 47% (without); P=0.33 | [2] [7] |
| Clinical Correlation | Ex vivo thymidine uptake correlated with this compound's ability to inhibit T-cell activation in renal transplant patients. | Used as a biomarker for PKC-dependent pathway inhibition | [6] |
| Comparison to Calcineurin Inhibitors | This compound's unique mechanism avoids NFAT inhibition, potentially sparing Treg function. | Distinct from Cyclosporine/Tacrolimus | [2] [3] |
Due to safety and regulatory concerns with radioactivity, consider these validated alternatives:
The thymidine uptake assay remains a robust and direct method for quantifying the antiproliferative effects of this compound on T-cells. The provided protocol and context empower researchers to reliably assess the potency and efficacy of this PKC inhibitor in vitro. The key advantage of this compound, as demonstrated through this assay, is its potent suppression of effector T-cell proliferation while potentially preserving regulatory T-cell function—a promising profile for immunotherapy. Future work should focus on correlating these in vitro findings with long-term clinical outcomes in transplantation and autoimmune disease.
Sotrastaurin is a low molecular mass synthetic compound that acts as a selective protein kinase C (PKC) inhibitor [1] [2]. Its mechanism of action is distinct from calcineurin inhibitors (CNIs) like cyclosporine or tacrolimus.
The following diagram illustrates the distinct mechanism of this compound compared to a standard calcineurin inhibitor.
Clinical trials primarily explored this compound in renal transplantation, often in combination with other immunosuppressants, with the goal of minimizing or eliminating CNI use due to their nephrotoxicity [4] [3].
Table 1: Summary of this compound Dosing and Exposure in Clinical Trials
| Parameter | Details | Source |
|---|---|---|
| Clinical Phase | Phase II (Development in transplantation discontinued) | [3] |
| Typical Dosing | 200 mg to 300 mg, twice daily (BID) | [4] |
| Steady-State Trough (200 mg BID) | ~600 ng/mL | [4] |
| Steady-State Trough (300 mg BID) | ~900 ng/mL | [4] |
| Elimination Half-Life | Average of 6 hours | [4] |
Table 2: Key Pharmacokinetic Drug-Drug Interactions this compound is primarily metabolized by CYP3A4 and is susceptible to interactions with other drugs that affect this enzyme system [4].
| Interacting Drug | Effect on this compound Exposure (AUC) | Effect on Other Drug Exposure (AUC) |
|---|---|---|
| Ketoconazole (strong CYP3A4 inhibitor) | Increased 4.6-fold | Not reported |
| Cyclosporine | Increased 1.8-fold | Not reported |
| Everolimus | No significant change | Increased 1.2-fold |
| Tacrolimus | No significant change | Increased 2.0-fold |
Table 3: Efficacy and Function Data from Preclinical and Clinical Studies
| Model/Study | Findings | Implication |
|---|---|---|
| Rat Cardiac Allograft | AEB071 monotherapy prolonged graft survival. Combination with low-dose tacrolimus further improved survival and reduced rejection grade. | Supports CNI-minimization strategy [5]. |
| Human Renal Transplant (ex vivo) | Treg numbers correlated with higher this compound trough levels (r=0.68, P=0.03). Treg suppressive function remained intact. | This compound may promote a more tolerant environment [1] [2]. |
| In vitro Alloresponse | Half maximal inhibitory concentration (IC₅₀) for alloactivated T-cell proliferation was 45 ng/mL (90 nM). | Confirms potent inhibition of T-effector cells [1]. |
| HCV/HBV In vitro Models | No pro-viral effect was observed. High concentrations (near cytotoxicity) reduced viral replication. | Suggests a viable option for HBV/HCV-infected recipients [6] [7]. |
Protocol 1: Ex Vivo Assessment of T-Cell Function in this compound-Treated Subjects This protocol is adapted from a clinical study on renal transplant recipients [1] [2].
Protocol 2: In Vivo Efficacy in a Rat Cardiac Allograft Model This protocol is based on a study investigating this compound and tacrolimus combination therapy [5] [8].
The core of a drug interaction study application note typically involves assessing a drug's potential to inhibit or induce metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The following outlines a standard methodological approach for these studies.
The half-maximal inhibitory concentration (IC₅₀) assay is a standard method to evaluate the inhibition potential of an investigational drug.
1. Objective To determine the IC₅₀ value of Sotrastaurin against major CYP enzymes (e.g., 3A4, 2C9, 2D6) in human liver microsomes (HLM) and classify its inhibition mechanism.
2. Materials & Reagents
3. Procedure
4. Data Analysis
The workflow for this key experiment can be visualized as follows:
Once experimental data is obtained, it should be summarized clearly for review and decision-making.
Table 1: Example Structure for Presenting CYP Inhibition Results This table summarizes key quantitative data from the inhibition assays.
| CYP Enzyme | Probe Substrate | This compound IC₅₀ (µM) | Positive Control IC₅₀ (nM) | Inhibition Mechanism |
|---|---|---|---|---|
| 3A4 | Midazolam / Testosterone | [Result] | Ketoconazole (5-10 nM) | [e.g., Competitive] |
| 2C9 | Diclofenac | [Result] | Sulfaphenazole (0.3 µM) | [e.g., Non-competitive] |
| 2D6 | Dextromethorphan | [Result] | Quinidine (0.1 µM) | [e.g., Competitive] |
| 2C19 | (S)-Mephenytoin | [Result] | (-)-N3-Benzyl Nirmatrelvir (15 nM) | [e.g., None] |
Regulatory Interpretation and Next Steps:
This compound is primarily metabolized by the CYP3A4 enzyme [1]. Its interactions often involve this pathway, and co-administration can significantly alter drug exposure.
The table below summarizes key pharmacokinetic interactions identified from clinical studies:
| Interacting Drug | Effect on this compound Exposure | Effect on Co-administered Drug Exposure | Key Finding for Researchers |
|---|---|---|---|
| Cyclosporine (400 mg single dose) | AUC increased by 1.8-fold [2] [1] | No significant change in Cyclosporine AUC [2]. | Cyclosporine inhibits drug transporters, increasing this compound absorption. Enhanced immunosuppressive effect on T-cell biomarkers observed [2]. |
| Ketoconazole (strong CYP3A4 inhibitor) | AUC increased by 4.6-fold [1] | Data not available in search results. | Represents a strong contraindication. Concomitant use should be avoided due to high risk of toxicity [1]. |
| Tacrolimus (7 mg single dose) | No significant change [3]. | Tacrolimus AUC increased by 2.0-fold [1] [3]. | This compound inhibits CYP3A4 or P-glycoprotein, increasing Tacrolimus exposure. Tacrolimus dosing must be reduced and levels monitored closely [3]. |
| Everolimus | Data not available in search results. | AUC increased by 1.2-fold [1]. | This compound may cause a mild increase in Everolimus exposure. Monitoring is recommended [1]. |
Q1: What is the core mechanism of action of this compound? this compound is a selective oral inhibitor of Protein Kinase C (PKC) isoforms, primarily PKC-α, PKC-β, and PKC-θ [4]. It blocks early T-cell activation by inhibiting the PKC-dependent signaling pathway. This action hinders the production of pro-inflammatory cytokines (e.g., IL-2, IFN-ɣ) and inhibits T-cell proliferation, providing an immunosuppressive effect [5] [3].
Q2: How should I manage the interaction between this compound and Tacrolimus in an experimental protocol? When co-administering:
Q3: Are there any drugs that are absolutely contraindicated with this compound? Yes. Concomitant use with strong CYP3A4 inhibitors like ketoconazole is strongly discouraged. This combination led to a 4.6-fold increase in this compound exposure, posing a significant risk of concentration-dependent toxicities [1]. Similarly, strong CYP3A4 inducers (e.g., rifampin) may drastically reduce this compound levels, compromising its efficacy.
The following diagrams illustrate this compound's mechanism and its metabolic interactions, which are crucial for experimental design.
For researchers needing to characterize a novel drug interaction with this compound, here is a foundational protocol:
1. Study Design:
2. Dosing and Administration:
3. Pharmacokinetic (PK) Sampling:
4. Pharmacodynamic (PD) Biomarker Assessment:
5. Data Analysis:
The core of this interaction is pharmacokinetic: ketoconazole, a strong CYP3A4 inhibitor, dramatically increases the systemic exposure of this compound, which is primarily metabolized by the CYP3A4 enzyme [1] [2] [3].
The table below summarizes the quantitative changes observed when a single 50 mg dose of this compound was co-administered with ketoconazole (200 mg twice daily) compared to this compound administered alone [1] [2].
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Ketoconazole (Mean ± SD) | Fold Change (90% CI) |
|---|---|---|---|
| Cmax (ng·mL⁻¹) | 285 ± 128 | 678 ± 189 | 2.5-fold increase (2.2, 2.9) |
| AUC (ng·mL⁻¹·h) | 1666 ± 808 | 7378 ± 3011 | 4.6-fold increase (4.1, 5.2) |
| Half-life (h) | 5.9 ± 1.7 | 10.6 ± 2.5 | ~2-fold increase |
Additionally, the area under the curve (AUC) for the active metabolite, N-desmethyl-sotrastaurin, was increased by 6.8-fold [2]. This magnified exposure significantly raises the risk of this compound-related adverse effects.
The following details are based on the pivotal clinical drug interaction study [2].
1. Study Design
2. Dosing & Administration
3. Pharmacokinetic Blood Sampling Blood samples for this compound and N-desmethyl-sotrastaurin analysis were collected pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 16, 24, 36, and 48 hours post-dose.
4. Bioanalytical Methods
The workflow of the interaction and the study design can be visualized as follows:
Q1: What is the clinical recommendation for managing this interaction? A: The study authors concluded that a compensatory reduction in the dose of this compound is warranted when it must be co-administered with strong CYP3A4 inhibitors like ketoconazole [1] [2]. The exact dose reduction should be determined based on therapeutic drug monitoring and efficacy endpoints, given the 4.6-fold increase in exposure.
Q2: Does this interaction affect other immunosuppressants? A: Yes. Ketoconazole is known to significantly interact with many immunosuppressants that are CYP3A4 substrates. For example, it increases the AUC of sirolimus (rapamycin) by approximately 10-fold and substantially increases the exposure of tacrolimus and cyclosporine [4] [5]. This is a well-characterized class effect.
Q3: Is topical ketoconazole expected to cause this interaction? A: Topical ketoconazole formulations (creams, shampoos) are minimally absorbed systemically [6] [7]. Therefore, they are not expected to significantly inhibit CYP3A4 or alter this compound pharmacokinetics. This interaction is specific to orally administered ketoconazole.
Q4: What is the mechanism of action of this compound? A: this compound is an investigational immunosuppressant that blocks early T-lymphocyte activation by selectively inhibiting protein kinase C (PKC) isoforms, a mechanism distinct from calcineurin inhibitors [3] [8].
Q1: What is the primary pharmacokinetic interaction between sotrastaurin and cyclosporine? When co-administered, cyclosporine significantly increases the exposure to this compound, while this compound does not meaningfully alter cyclosporine's pharmacokinetics [1] [2]. One study found that a single high dose of cyclosporine (400 mg) increased the area under the concentration-time curve (AUC) of a 100 mg this compound dose by 1.8-fold [1]. This interaction is attributed to cyclosporine's inhibition of CYP3A4, the primary enzyme responsible for metabolizing this compound [2].
Q2: Does the combination provide enhanced immunosuppressive effects? Yes, preclinical and clinical studies indicate that the combination produces a significantly greater inhibition of T-cell activation and proliferation compared to either drug alone [1] [3]. This synergistic effect allows for effective immunosuppression even at lower, potentially less toxic, doses of both drugs [3].
Q3: Are there specific biomarker responses I should monitor in experiments? The combination therapy enhances inhibition across several key biomarkers of T-cell function. The table below summarizes the quantitative biomarker inhibition from a clinical study comparing this compound alone to its combination with high-dose cyclosporine [1]:
| Biomarker | This compound Alone | This compound + High-Dose Cyclosporine | Enhancement of Inhibition |
|---|---|---|---|
| Cytokine-producing T-cells | Baseline | 31% greater inhibition [1] | +31% [1] |
| IL-2 mRNA levels | Baseline | 13% greater inhibition [1] | +13% [1] |
| Thymidine uptake (Proliferation) | Baseline | 37% greater inhibition [1] | +37% [1] |
Q4: How do the mechanisms of action of these drugs differ? The two drugs work through distinct but complementary pathways to inhibit T-cell activation, as illustrated below.
Diagram: Complementary Immunosuppression Mechanisms. This compound inhibits Protein Kinase C (PKC), blocking calcium-independent pathways. Cyclosporine inhibits calcineurin, preventing NFAT activation and blocking calcium-dependent pathways. Together, they synergistically suppress T-cell activation [4] [5].
For researchers designing in vitro or ex vivo studies to investigate this drug combination, the following workflow outlines key experimental stages based on published methodologies [4] [1] [5].
Diagram: Experimental Workflow for Drug Interaction Study. LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry. This workflow summarizes the key stages from a clinical drug interaction study in healthy subjects [4] [1].
A validated Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) method is the standard technique for the simultaneous quantification of this compound and its active metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood [1].
The table below summarizes the key parameters of this validated method:
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Analytes | This compound (AEB071) and N-desmethyl-sotrastaurin (AEE800) [1] |
| Biological Matrix | Human blood (validated with K3EDTA; cross-validated with Li-Heparin and Na-Heparin) [1] |
| Linear Range | 3.00 ng/mL to 1200 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL [1] |
| Chromatographic Column | RP C18 [1] |
| Mobile Phase | 2mM ammonium acetate in water (pH 4.5): methanol: acetonitrile (25:15:60 v/v) [1] |
| Flow Rate | 1 mL/min [1] |
| Detection | Mass spectrometer with electrospray ionization (ESI) in positive ion mode [1] |
| Sample Volume | 300 µL [1] |
| Runtime | 3.5 min [1] |
This workflow visualizes the complete analytical process:
Understanding the drug's pharmacokinetic profile is essential for interpreting concentration data.
| Property | Description |
|---|---|
| Mechanism of Action | Potent and reversible inhibitor of Protein Kinase C (PKC) isoforms, primarily PKC-θ, PKC-α, and PKC-β [2]. |
| Primary Metabolic Pathway | Hepatic, primarily via CYP3A4 [3] [2]. |
| Active Metabolite | N-desmethyl-sotrastaurin (AEE800); exposure is less than 5% of the parent drug [3]. |
| Elimination Half-life | Averages 6 hours [3] [2]. |
| Key Drug Interactions | This compound as Perpetrator: Increases exposure of tacrolimus (2-fold) [3] [2]. This compound as Victim: Exposure increased by cyclosporine (1.8-fold) and ketoconazole (4.6-fold) [3] [2]. | | Food Effect | Administer consistently with or without food to avoid fluctuations in exposure [2]. |
Recent research has explored this compound in new areas, though with mixed results.
The following diagram illustrates the primary molecular pathway targeted by this compound and the basis for its combination therapy in oncology research:
Q1: What is the most critical step in sample preparation for this LC-MS/MS method? The method uses a simple protein precipitation or direct injection approach. The critical factor is ensuring the use of the correct anticoagulant. The method was specifically validated for K3EDTA and cross-validated with Li-Heparin and Na-Heparin [1]. Using an unvalidated anticoagulant may affect results.
Q2: Does the active metabolite, N-desmethyl-sotrastaurin, require separate monitoring? While the metabolite is active, its blood concentrations are consistently low (less than 5% of the parent drug's exposure) [3]. For most research purposes, monitoring the parent drug this compound is considered sufficient, as its concentration drives the primary pharmacological effect.
Q3: What are the major factors that can cause variability in this compound blood concentrations? The primary sources of variability are:
The table below summarizes key quantitative data from clinical studies, which is essential for understanding expected concentration ranges and the presence of its major metabolite.
| Parameter | Details and Values |
|---|---|
| Recommended Monotherapy Dose | 700 mg BID or 250 mg TID (total 1400 mg/day or 750 mg/day) [1] [2] |
| Steady-State Blood Concentrations | ~600 ng/mL (200 mg BID); ~900 ng/mL (300 mg BID) [3] |
| Active Metabolite | N-desmethyl-sotrastaurin [3] |
| Metabolite Exposure | <5% of parent this compound exposure [3] |
| Half-Life | ~6 hours [3] |
| Primary Metabolic Pathway | CYP3A4 [3] |
| Analytical Method (Cited in Clinical Trials) | Validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) [4] [3] |
Here are common experimental challenges and their solutions, based on the search results and analytical best practices.
FAQ 1: What are the expected concentration ranges for this compound and its major metabolite, and how can I address low metabolite signal?
FAQ 2: How do I manage suspected drug-drug interactions that affect this compound or metabolite levels?
FAQ 3: What are the critical steps for a robust LC-MS/MS protocol based on methods used in clinical trials?
The following diagram illustrates the metabolic pathway of this compound and the core workflow for its quantification, integrating key information from the search results.
For your technical support center, please note:
The table below summarizes the key validation parameters for a published LC-MS/MS method used to simultaneously quantify this compound and its metabolite, N-desmethyl-sotrastaurin (AEE800), in human blood [1].
| Parameter | Details & Performance Data |
|---|---|
| Analyte Names | This compound (AEB071) and N-desmethyl-sotrastaurin (AEE800) [1] |
| Reported Inter-day Precision | Expressed as %RSD (Relative Standard Deviation):
This section outlines the specific methodology used to generate the precision data above, providing a proven protocol for your researchers.
A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of this compound and N-desmethyl-sotrastaurin in human blood according to FDA bioanalytical method validation guidelines [1].
The sample preparation procedure used in this method is not detailed in the abstract. However, the high recovery rates (over 110%) suggest a highly efficient extraction technique was employed [1]. Researchers should develop and validate their own sample preparation protocol (e.g., protein precipitation or liquid-liquid extraction) to ensure compatibility with their specific instrumentation and desired precision.
Inter-day precision, which measures the consistency of results across different days, is critical for a reliable method. Here are key factors to investigate if your precision is sub-optimal:
The following diagram visualizes the key stages of the LC-MS/MS method development and validation process for this compound analysis.
The table below summarizes the core parameters for handling Sotrastaurin blood samples and its active metabolite, based on a validated LC-MS/MS method [1].
| Parameter | Specification for this compound and N-desmethyl-sotrastaurin |
|---|---|
| Sample Matrix | Human blood [1] |
| Validated Anticoagulant | K3EDTA (cross-validated with Li-Heparin and Na-Heparin) [1] |
| Sample Volume | 0.300 mL [1] |
| Analytical Range | 3.00 ng/mL (LLOQ) to 1200 ng/mL [1] |
| Key Sample Processing Step | Extraction from whole blood with tert-butyl methyl ether under alkaline conditions [2] |
| Storage of Chemical | -20°C (powder) or -80°C (in solvent) [3] |
To help you contextualize the analytical data within clinical and preclinical studies, here are key pharmacokinetic parameters and target concentrations for this compound.
| Parameter | Details / Values |
|---|---|
| Clinical Trough Levels | ~600 ng/mL (200 mg dose) to ~900 ng/mL (300 mg dose) at steady-state [4]. |
| In Vitro IC₅₀ | 45 ng/mL (90 nM) for inhibition of alloactivated T-cell proliferation [5]. |
| Elimination Half-life | Averages 6 hours (can be prolonged by drug interactions) [4] [2]. |
| Active Metabolite | N-desmethyl-sotrastaurin (blood levels <5% of parent drug) [4]. |
Here are the methodologies for key experiments involving this compound blood level analysis and functional testing.
This protocol is adapted from the validated method for quantifying this compound and N-desmethyl-sotrastaurin in human blood [1].
This protocol assesses the biological activity of this compound using patient blood samples, which is crucial for connecting drug levels to pharmacological effect [5].
Q1: Our LC-MS/MS analysis for this compound shows high background noise. What could be the cause?
Q2: We are observing unexpected this compound blood concentrations in a clinical study. What is a key pharmacokinetic interaction to investigate?
Q3: Does the choice of anticoagulant in blood collection tubes matter for this compound analysis?
Q4: How should I store the this compound reference standard?
The following diagram illustrates the key steps involved in processing and analyzing blood samples for this compound.
This diagram outlines the core workflow for assessing the functional immunosuppressive effect of this compound.
The foundational method for Sotrastaurin and its metabolite, N-desmethyl-sotrastaurin, in human blood demonstrates several high-sensitivity parameters that your experiments can use as a benchmark [1].
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography / Tandem Mass Spectrometry (LC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL [1] |
| Sample Volume | 300 µL [1] |
| Quantification Range | 3 ng/mL to 1200 ng/mL [1] |
| Chromatographic Runtime | 3.5 min [1] |
| Absolute Recovery (Mean) | 115.9% (this compound), 110.4% (N-desmethyl-sotrastaurin) [1] |
| Inter-day Precision (CV%) | 1.8% to 5.2% (this compound) [1] |
| Inter-day Bias (%) | 0.4% to -4.4% (this compound) [1] |
This method's high recovery rate is a significant advantage, indicating minimal analyte loss during sample preparation and contributing to its excellent sensitivity.
Here is the detailed methodology for the simultaneous quantification of this compound and its metabolite as validated in the source material [1]. You can use this protocol as a reference for your own work.
Chromatography
Mass Spectrometry
Sample Preparation & Validation
Here are solutions to some frequently encountered issues, based on the established method and related research.
| Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Low Recovery / Sensitivity | Inefficient extraction from the blood matrix. | Adopt the proven sample preparation procedure from the validated method, which achieves over 110% recovery [1]. |
| Inconsistent Results | Use of different anticoagulants. | Standardize sample collection using K3-EDTA tubes, as the method was specifically validated for this type [1]. |
| Unexpected In-Vitro Activity | This compound potency in cell-based assays. | In in vitro functional studies, the half-maximal inhibitory concentration (IC50) for inhibiting alloactivated T-cell proliferation was found to be 45 ng/mL (90 nM) [2]. Use this as a reference for active concentrations. |
The diagram below outlines a logical workflow for diagnosing and addressing sensitivity issues in your this compound assay.
What is Sotrastaurin's primary mechanism of action? this compound is a selective pan-protein kinase C (PKC) inhibitor. It blocks early T-cell activation through a calcineurin-independent pathway, preventing the immune response that leads to organ rejection [1] [2].
What was the main efficacy concern in clinical trials? A Phase II trial in renal transplant recipients was terminated early because the this compound regimen showed a significantly higher rate of efficacy failure (25.7% vs. 4.5%) and biopsy-proven acute rejection (23.6% vs. 4.5%) compared to a tacrolimus-based control regimen [1].
Does this compound have any pro-viral effects on Hepatitis B or C? Preclinical virological assays indicate that this compound has no pro-viral effect on the replication cycles of Hepatitis B (HBV) or Hepatitis C (HCV). At high concentrations, a reduction in viral replication was observed, likely due to cytotoxic or anti-proliferative effects rather than direct antiviral activity [2].
What are the most common adverse events associated with this compound? Gastrointestinal disorders are the most frequently reported adverse events. In one clinical study, they occurred in 88.9% of patients in the this compound group compared to 63.6% in the control group, and in some cases led to discontinuation of the study medication [1].
Are there any other safety concerns? Beyond gastrointestinal issues, research into this compound's effects on other cell types has shown that it can inhibit the formation and function of osteoclasts (bone-resorbing cells) by suppressing key signaling pathways, which may be relevant for long-term bone health management [3].
Table 1: Efficacy and Renal Function Outcomes from a Phase II Renal Transplant Trial [1]
| Parameter | This compound + MPA + Steroids Regimen | Tacrolimus-based Control Regimen |
|---|---|---|
| Composite Efficacy Failure* at Month 3 | 25.7% | 4.5% |
| Treated Biopsy-Proven Acute Rejection (BPAR) | 23.6% | 4.5% |
| Median eGFR (MDRD) at Month 3 (mL/min/1.73 m²) | 59.0 ± 22.3 | 49.5 ± 17.7 |
\Composite endpoint included treated BPAR, graft loss, death, or lost to follow-up.*
Table 2: Common Adverse Events and Management Insights [1] [2] [3]
| Category | Observed Effect / Complication | Management / Interpretation for Researchers |
|---|---|---|
| Efficacy | Higher incidence of acute rejection in renal transplantation. | Consider combination with other immunosuppressants; not suitable as a standalone CNI replacement in this context. |
| Gastrointestinal | High frequency of GI disorders (diarrhea, nausea). | Monitor subjects closely; may require symptomatic treatment or dose adjustment. |
| Renal Function | Improved estimated glomerular filtration rate (eGFR). | Highlights a potential benefit of this CNI-free regimen, as it avoids CNI-related nephrotoxicity. |
| Virological Safety | No stimulation of HBV or HCV replication. | Supports evaluation in transplant recipients with viral hepatitis; no additional antiviral concerns. |
| Cellular Effects | Inhibition of osteoclast formation and bone resorption. | Suggests potential off-target effects on bone metabolism; monitor bone density in long-term studies. |
For researchers investigating this compound's effects, here are detailed methodologies from key studies.
1. Protocol: Assessing Impact on HCV and HBV Replication In Vitro [2]
2. Protocol: Evaluating Anti-Osteoclastic Effects In Vitro [3]
The following diagrams illustrate this compound's mechanism and a typical experimental workflow based on the cited research.
Diagram 1: this compound's mechanism of action as a PKC inhibitor blocks early T-cell activation. This compound inhibits PKC activation, which is a key signaling node downstream of the T-cell receptor (TCR) and CD28 co-stimulation. This blockade prevents the activation of downstream pathways like NF-κB, ultimately suppressing interleukin-2 (IL-2) production and T-cell activation, which are critical in transplant rejection [1] [2].
Diagram 2: Generic experimental workflow for this compound research. This flowchart outlines a standardized approach for conducting experiments, from initial setup using Standard Operating Procedures (SOPs) to final data interpretation, ensuring reproducibility and reliability in research findings [4] [5].
| Feature | Sotrastaurin (AEB071) | Tacrolimus (FK506, Prograf) |
|---|---|---|
| Drug Status | Investigational; development discontinued for transplantation [1] | Approved; widely used in clinical practice [2] |
| Molecular Target | Protein Kinase C (PKC) isoforms α, β, and θ [3] [1] | FK506 Binding Protein (FKBP-12) [2] [4] |
| Primary Mechanism of Action | Inhibits early T-cell activation by blocking PKC-dependent signaling pathways, preventing NF-κB translocation and IL-2 production [5] [1] | Inhibits T-cell activation by forming a complex that blocks calcineurin, preventing NFAT dephosphorylation and translocation, thereby suppressing IL-2 transcription [2] [6] [7] |
| Key Pathway Inhibited | Calcium-independent pathway [8] | Calcium-dependent pathway [8] [6] |
| Main Metabolic Enzyme | CYP3A4 [9] | CYP3A4 and CYP3A5 [2] [4] |
| Elimination Half-life | ~6 hours [9] | ~12 hours (highly variable, 4-41 hours) [4] |
The effects of these mechanisms are demonstrated in experimental studies. The table below summarizes key quantitative findings from clinical and ex vivo research.
| Experimental Context | Key Findings on this compound | Key Findings on Tacrolimus |
|---|---|---|
| Clinical PK Study (Healthy Subjects) [8] | Increased Tacrolimus AUC by 2.0-fold (90% CI: 1.8-2.1). Inhibited IL-2 & TNF production via calcium-independent pathway by 75% ± 22%. | When co-administered with this compound, its AUC was significantly increased. Alone, it decreased lymphocyte proliferation by 76% ± 11%. |
| Ex Vivo MLR (Patient Samples) [5] | IC₅₀ to inhibit alloactivated T-cell proliferation was 45 ng/mL (90 nM). Treg numbers correlated with higher trough levels (r=0.68, p=0.03). | (For context) Calcineurin inhibitors like Neoral are noted to negatively affect Treg expansion and function [5]. |
| Phase II Trial (Renal Transplant) [5] | Treg function remained intact; suppression of anti-donor response was 67% at month 6, comparable to pre-transplantation (82%). | Not applicable for direct comparison in this specific trial. |
| Combination Therapy [8] | With Tacrolimus, decreased lymphocyte proliferation by 96% ± 2%, suggesting potentially enhanced immunosuppressive activity. | With this compound, decreased lymphocyte proliferation by 96% ± 2%, suggesting potentially enhanced immunosuppressive activity. |
To help understand how these data were generated, here are the methodologies from the key studies cited.
Drug Interaction & Biomarker Study [8]: This randomized controlled trial in 18 healthy subjects involved administering single oral doses of this compound (400 mg), tacrolimus (7 mg), and the combination. Key methodologies included:
Ex Vivo Mixed Lymphocyte Reaction (MLR) & Treg Analysis [5]: This study used samples from a randomized trial in de novo kidney transplant recipients.
The following diagrams illustrate the distinct mechanisms through which this compound and Tacrolimus inhibit T-cell activation.
The following tables summarize efficacy and safety data for traditional immunosuppressants from recent clinical studies. This can provide a benchmark for future comparisons with Sotrastaurin.
Table 1: Efficacy and Safety in Systemic Lupus Erythematosus (SLE) [1] [2]
| Immunosuppressant | Complete Remission vs. CYC (Odds Ratio, 95% CI) | Efficacy vs. MMF/AZA | Key Safety Findings |
|---|---|---|---|
| Tacrolimus (TAC) | 1.83 (1.33 - 2.51) (Superior) | Comparable to MMF and AZA [1] | ↓ Infection rate vs. MMF; ↓ Leukopenia vs. AZA [1] |
| Mycophenolate Mofetil (MMF) | Not Directly Reported | Baseline Comparator [1] | Higher infection rate vs. TAC [1] |
| Cyclophosphamide (CYC) | Baseline Comparator | Inferior to TAC for complete remission [1] | Infection rate similar to TAC [1] |
| Azathioprine (AZA) | Not Directly Reported | Comparable to TAC [1] | ↑ Leukopenia vs. TAC [1] |
Table 2: Efficacy in Autoimmune Hepatitis (AIH) and Kidney Transplantation [3] [4] [5]
| Condition | Therapy Comparison | Primary Outcome | Result |
|---|---|---|---|
| Autoimmune Hepatitis (AIH) | MMF vs. AZA | Biochemical Remission (BR) Rate | MMF: 88.57% vs. AZA: 53.64% (OR: 7.91) [3] |
| Kidney Transplant | Low-dose CNI + SRL + MPA vs. Standard-dose CNI + MPA | Renal Function (eGFR at 12 months) | Significantly higher eGFR with low-dose CNI + SRL regimen [4] [5] |
| Kidney Transplant | Low-dose CNI + SRL + MPA vs. Standard-dose CNI + MPA | Acute Rejection Rate | Comparable, with a lower trend for SRL regimen [4] |
For your guide to be reproducible, here are the core methodologies commonly used in the clinical trials cited above.
Study Designs for Efficacy and Safety:
Key Clinical Endpoints Measured:
Statistical Analysis:
The diagram below illustrates the cellular targets of major immunosuppressant classes, which is crucial for understanding their mechanisms of action.
This diagram maps the mechanism of action for several major immunosuppressant drug classes:
The table below summarizes key pharmacokinetic parameters from a clinical study on single-dose coadministration [1].
| Parameter | Sotrastaurin (100 mg) Monotherapy | This compound + Everolimus (2 mg) | Ratio (90% CI) | Clinical Assessment |
|---|---|---|---|---|
| C~max~ (ng/mL) | 638 ± 295 | 539 ± 211 | 0.87 (0.76 - 1.00) | Not clinically relevant |
| Total AUC (ng·h/mL) | 3660 ± 1853 | 3630 ± 2006 | 1.00 (0.88 - 1.13) | Not altered |
|
| Parameter | Everolimus (2 mg) Monotherapy | Everolimus + this compound (100 mg) | Ratio (90% CI) | Clinical Assessment |
|---|---|---|---|---|
| C~max~ (ng/mL) | 15 ± 6 | 16 ± 6 | 1.15 (0.99 - 1.33) | Not clinically relevant |
| Total AUC (ng·h/mL) | 114 ± 50 | 137 ± 56 | 1.20 (1.05 - 1.37) | 20% increase |
Additional context from a review indicates that at steady-state (200-300 mg twice daily), this compound can increase the AUC of everolimus by 1.2-fold and the AUC of tacrolimus by two-fold. This compound's own exposure is increased 4.6-fold by the strong CYP3A4 inhibitor ketoconazole [2].
The data in the table above was generated by the following clinical study, which provides a model for investigating such drug-drug interactions [1]:
The following diagram illustrates the shared metabolic pathway that is the basis for the pharmacokinetic interaction between this compound and everolimus.
The potential interaction arises because both drugs are substrates and inhibitors of the CYP3A4 enzyme in the liver, which is responsible for their metabolism [1]. When administered together, they compete for this metabolic pathway, leading to the observed changes in systemic exposure (AUC).
The most detailed safety profile for this compound comes from a Phase Ib study where it was combined with Alpelisib (a PI3Kα inhibitor) in patients with metastatic uveal melanoma [1].
Available comparisons with other PKC inhibitors are not based on direct clinical trial data but on reviews and scientific publications.
The table below summarizes the available information on how this compound compares with another PKC inhibitor, Darovasertib:
| Inhibitor | Reported Safety and Tolerability Profile | Reported Efficacy | Source of Comparison |
|---|---|---|---|
| This compound | Tolerable in combination with Alpelisib; specific safety profile established in a Phase Ib trial [1]. | Modest clinical activity as monotherapy in metastatic uveal melanoma [1] [3]. | Clinical Trial & Review Article |
| Darovasertib | "Better tolerability and safety profile" than this compound [3]. | "Significantly more potent" in inhibiting PKC proteins than this compound and Enzastaurin [3]. | Review Article |
Another PKC inhibitor, Midostaurin, is an ATP-competitive inhibitor that also affects multiple kinases. Its clinical trials have shown "significant toxicities," which is a common challenge for less selective PKC inhibitors [4].
For researchers, understanding the methodology behind the safety data is crucial. Here is a summary of the experimental design from the key this compound + Alpelisib study [1]:
The following diagram illustrates the signaling pathway targeted by this compound in the context of uveal melanoma, which underpins its therapeutic strategy.
The available data suggests that while this compound has a manageable safety profile in combinations, its clinical efficacy as a single agent may be limited [1] [3]. The development of more potent and selective PKC inhibitors like Darovasertib, which reportedly has a better safety profile, represents a significant direction in the field [3].
It is important to note that many ATP-competitive PKC inhibitors have faced challenges in clinical trials due to a lack of significant clinical benefits and the inherent difficulty of designing selective inhibitors, given the high structural similarity among PKC isoforms [4].
The regulation of lymphocyte proliferation represents a cornerstone of immunology research with significant implications for transplantation medicine, autoimmune disease treatment, and oncology. Lymphocyte activation and proliferation are controlled by an intricate network of intracellular signaling pathways that integrate signals from surface receptors, ultimately determining immune response magnitude and duration. Key pathways include the Protein Kinase C (PKC) pathway, the Phosphoinositide 3-Kinase (PI3K) pathway, and the mammalian Target of Rapamycin (mTOR) pathway, each offering distinct molecular targets for pharmacological intervention. Understanding the comparative effectiveness of agents targeting these pathways provides critical insights for researchers and drug development professionals seeking to develop more selective and potent immunosuppressive therapies.
This comprehensive analysis objectively compares the novel PKC inhibitor sotrastaurin against established and emerging alternatives, presenting structured experimental data, detailed methodological protocols, and visual representations of signaling pathways to facilitate direct comparison. The focus extends beyond mere efficacy metrics to encompass mechanisms of action, effects on lymphocyte subpopulations, and clinical relevance, thereby providing a multifaceted resource for scientific decision-making.
This compound represents a selective protein kinase C inhibitor that targets key isoforms (PKCα, PKCβ, and PKCθ) critically involved in T-cell receptor signaling downstream activation. Unlike calcineurin inhibitors that impact multiple signaling pathways, this compound specifically inhibits the PKC-NF-κB signaling axis, thereby blocking early T-cell activation events. The drug prevents PKC translocation and subsequent activation of transcription factor NF-κB, which directly regulates the expression of multiple T-cell activation genes including interleukin-2, interferon-γ, and FoxP3 [1]. This targeted mechanism preserves certain regulatory functions while effectively inhibiting alloactivated T-cell responses, representing a potentially advantageous selectivity profile compared to broader immunosuppressants.
Table 1: this compound Lymphocyte Proliferation Inhibition Profile
| Experimental Model | IC₅₀ Value | Key Findings | Treg Cell Impact | Study Reference |
|---|---|---|---|---|
| Mixed lymphocyte reaction (in vitro) | 45 ng/ml (90 nM) | Potent inhibition of alloactivated T-cell proliferation | No significant functional impairment (35% vs 47% suppression, P=0.33) | [1] |
| Renal transplant patients (ex vivo) | Trough levels correlated with Treg stability (r=0.68, P=0.03) | Treg numbers remained stable post-transplantation | STAT-5 phosphorylation remained intact | [1] [2] |
| Phase II clinical trial | N/A | Initial efficacy with tacrolimus, inadequate with MPA conversion | Maintained functional anti-donor response (67% suppression at month 6) | [3] |
This compound demonstrates potent dose-dependent inhibition of lymphocyte proliferation across multiple experimental systems. In mixed lymphocyte reaction assays using samples from healthy volunteers, this compound achieved half-maximal inhibition (IC₅₀) at 45 ng/ml (equivalent to 90 nM), indicating strong potency against alloactivated T-cell proliferation [1]. Notably, at a concentration of 50 ng/ml, the compound effectively suppressed T effector cell responses while preserving regulatory T-cell function, with Tregs maintaining their suppressive capacity (35% inhibition with this compound versus 47% without drug, P=0.33) [1]. This preservation of Treg function represents a significant differentiation from calcineurin inhibitors like cyclosporine and tacrolimus, which are known to adversely affect Treg populations.
In renal transplant recipients, higher this compound trough levels significantly correlated with increased Treg numbers (r=0.68, P=0.03), suggesting a potentially favorable impact on immunoregulatory circuits [1]. Furthermore, ex vivo analysis demonstrated that Tregs from this compound-treated patients maintained strong anti-donor responses in MLR, suppressing proliferation by 67% at month 6 compared to 82% pretransplantation [2]. This functional preservation occurred alongside effective inhibition of overall alloreactivity, indicating the compound's unique capacity to discriminate between effector and regulatory arms of the immune response.
Figure 1: this compound Mechanism of Action - this compound selectively inhibits key PKC isoforms in the TCR signaling pathway, effectively blocking NF-κB activation and subsequent pro-inflammatory cytokine production and T-cell proliferation, while preserving regulatory T-cell function through maintained FoxP3 transcription.
mTOR inhibitors represent a well-established class of immunosuppressive agents with distinct mechanisms from this compound. Compounds such as rapamycin, everolimus, and temsirolimus form complexes with FKBP12 that directly inhibit mTORC1, a critical regulator of cell growth and proliferation. This inhibition disproportionately affects the translation of 5'TOP mRNAs encoding components of the translational machinery and key cell cycle regulators, ultimately leading to G1 cell cycle arrest in lymphocytes [4]. Unlike this compound's upstream targeting of PKC signaling, mTOR inhibitors act farther downstream, converging multiple signaling inputs to regulate lymphocyte proliferation.
Experimental data demonstrate that mTOR inhibition affects both lymphocyte proliferation and neural stem cell differentiation, highlighting the pathway's broad regulatory role [5]. In human T-leukemic cell lines and primary lymphocytes, rapamycin concentrations as low as 2.5 μM significantly inhibit proliferation, with related compounds temsirolimus and everolimus showing activity at nanomolar concentrations (5 nM and 10 nM, respectively) [4]. The non-protein-coding RNA GAS5 has been identified as a key mediator of mTOR inhibition effects, with its transcripts upregulated during growth arrest and after rapamycin treatment. RNA interference studies confirming that GAS5 down-regulation protects T cells from mTOR antagonist-induced proliferation inhibition [4].
PI3K inhibitors target a family of lipid kinases crucial for lymphocyte activation, metabolism, and survival. The class I PI3K isoforms (α, β, δ, and γ) differentially contribute to lymphocyte biology, with p110δ and p110γ playing particularly important roles in leukocyte signaling. Research demonstrates that pan-PI3K inhibition typically achieves more potent anti-proliferative effects compared to isoform-selective approaches. In T-cell acute lymphoblastic leukemia models, pan-inhibitors BKM-120 and ZSTK-474 exhibited IC₅₀ values ranging from 1.05-2.34 μM and 0.99-3.39 μM, respectively, while isoform-selective inhibitors showed markedly reduced potency [6].
Table 2: Comparative Lymphocyte Proliferation Inhibition by Mechanism Class
| Inhibitor Class | Representative Agents | Molecular Target | Typical IC₅₀ Values | Cellular Selectivity |
|---|---|---|---|---|
| PKC Inhibitors | This compound | PKCα, β, θ isoforms | 45 ng/ml (90 nM) [1] | Selective for activated T-cells, preserves Treg function |
| mTOR Inhibitors | Rapamycin, Everolimus, Temsirolimus | mTORC1 complex | 2.5 μM (rapamycin) [4] | Broad antiproliferative effects, cell cycle-dependent |
| PI3K Pan-inhibitors | BKM-120, ZSTK-474 | All class I PI3K isoforms | 1.05-3.39 μM [6] | Cytotoxic across lymphocyte populations |
| PI3Kδ/γ Dual Inhibitors | Duvelisib, IPI-145 | p110δ and p110γ isoforms | Variable by cell type (Loucy cells: 0.096 μM PIK-90) [6] | B-cell and microenvironment targeting |
| PI3Kδ Selective | Idelalisib, Umbralisib | p110δ subunit | Ineffective as monotherapy in T-ALL [6] | Primarily B-cell selective |
The dual p110γ/δ inhibitor duvelisib has demonstrated particular efficacy in B-cell malignancies, with research showing enhanced activity compared to isoform-selective agents. In mantle cell lymphoma models, duvelisib more effectively blocked proliferation of primary MCL cells and cell lines than PI3Kδ-selective (idelalisib) or PI3Kγ-selective (CZC24832) inhibitors [7]. This enhanced efficacy stems from simultaneous targeting of malignant B-cell intrinsic signaling (through PI3Kδ inhibition) and microenvironmental support (through PI3Kγ inhibition in accessory cells) [7]. Similarly, in chronic lymphocytic leukemia, PI3K inhibitors show clinical activity, though toxicity profiles vary considerably among agents [8].
Figure 2: Comparative Signaling Pathways and Inhibition Sites - Different classes of lymphocyte proliferation inhibitors target distinct nodes in interconnected signaling networks. PKC inhibitors like this compound act proximally to receptor activation, while PI3K and mTOR inhibitors target intermediate and distal pathway components, respectively.
Robust evaluation of lymphocyte proliferation inhibition requires standardized methodologies that enable direct comparison across experimental systems. The mixed lymphocyte reaction represents a cornerstone assay for assessing alloreactive T-cell responses. In studies of this compound, PBMCs were isolated from heparinized blood samples by density gradient centrifugation using Ficoll-Paque, followed by cryopreservation in 10% DMSO until analysis [1]. For MLR assays, CD4+CD25high T-cells were isolated using magnetic-activated cell sorting with CD25-microbeads, while the untouched residual fraction served as responder/effector populations [1]. Proliferation was typically quantified using BrdU incorporation assays or CFSE dilution approaches, with inhibition calculated relative to untreated control conditions.
Flow cytometric analysis provides essential complementary data on lymphocyte subpopulations and activation states. Studies evaluating this compound employed eight-color flow cytometry using directly conjugated monoclonal antibodies against CD3, CD4, CD8, CD25, CD127, and FoxP3, with samples measured on a FACS Canto II instrument [1]. For intracellular FoxP3 staining, cells were typically fixed, permeabilized, and then stained with anti-FoxP3 antibodies using commercially available kits. Phospho-specific flow cytometry enabled assessment of STAT-5 phosphorylation status in Treg populations after drug exposure, providing insights into preserved signaling pathways [1].
Beyond proliferation metrics, comprehensive profiling of immunomodulatory agents requires assessment of cell viability and specific immune functions. The MTT assay represents a widely used approach for quantifying metabolic activity and cellular viability, employed extensively in PI3K inhibitor studies [6]. This colorimetric method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing indirect quantification of viable cells.
For functional assessment of regulatory T-cells, suppression assays are essential. In this compound studies, Treg suppressive capacity was evaluated by co-culturing CD4+CD25high T-cells with responder T-cells at various ratios (e.g., 1:5) in the presence of stimulation, then measuring proliferation of responder cells [1]. Preservation of Treg function despite effective inhibition of effector T-cell responses represents a key differentiation observed with this compound but not with many broader immunosuppressants. Additional specialized assays include transwell migration systems for evaluating chemotaxis in response to PI3K inhibition [7] and cell cycle analysis using propidium iodide staining to determine phase distribution in mTOR inhibitor studies [5].
The experimental data comprehensively demonstrate that This compound exhibits a distinctive immunomodulatory profile, effectively controlling pathogenic T-cell responses while preserving regulatory T-cell function. This selective inhibition pattern offers potential clinical advantages in settings where maintenance of immunoregulatory circuits is desirable, such as transplantation and autoimmune disease. However, Phase II clinical trials in renal transplantation revealed important limitations, as initial this compound + tacrolimus regimens showed efficacy but conversion to this compound + MPA resulted in unacceptably high composite efficacy failure rates (44.8% with standard-exposure and 34.1% with reduced-exposure tacrolimus) [3]. These results underscore the importance of appropriate combination regimens when developing this compound-based immunosuppressive protocols.
For researchers considering these agents in specific experimental systems, the mechanistic distinctions between inhibitor classes inform appropriate application. This compound's PKCθ selectivity makes it particularly suitable for studies focusing on TCR-mediated activation without disrupting alternative signaling pathways. In contrast, mTOR inhibitors may be preferable for investigations of integrated growth factor and nutrient signaling, while PI3K inhibitors offer utility in both B-cell and T-cell malignancy models, with isoform selectivity determining cellular specificity. The emerging understanding of kinase inhibitor effects on tumor microenvironment additionally supports strategic application of PI3Kγ-containing inhibitors for modulating immune cell trafficking and function [7].
This comprehensive analysis of experimental data enables evidence-based selection of lymphocyte proliferation inhibitors for specific research applications. This compound demonstrates distinctive preservation of Treg function alongside effective control of effector responses, representing a unique profile among available agents. The compound's well-defined IC₅₀ of 45 ng/ml provides guidance for in vitro application, while clinical observations highlight the importance of appropriate combination therapies.
Based on general principles of reporting in life sciences [1], a robust comparison guide should include the elements in the table below. You can use this as a checklist when you find the relevant source data.
| Element | Description | Application to Sotrastaurin |
|---|---|---|
| Objective | Clear goal of the comparison (e.g., superior efficacy, reduced toxicity) | Define versus standard-of-care or other novel therapies. |
| Experimental Model | In vitro, in vivo, or clinical trial details [1] | Specify cell lines, animal models, or patient population. |
| Compared Alternatives | List all treatment arms and dosages. | Include this compound mono- and combination therapy, plus comparators. |
| Key Workflow | Step-by-step experimental process. | Detail treatment schedule, duration, and monitoring points. |
| Primary Outcomes | Main efficacy and safety endpoints. | Quantify immunosuppressive potency, survival, or adverse events. |
| Data Analysis Methods | Statistical tests used for comparison. | Specify tests for significance, survival analysis, etc. |
To help visualize the kind of experimental workflows or signaling pathways you might encounter in the literature, here are two template diagrams created with Graphviz. You can adapt them once you have the specific data.
Diagram 1: Template for a Signaling Pathway Involving PKC Inhibition
Diagram 2: Template for a Combination Therapy Experimental Workflow
The following table summarizes the key anticoagulants widely discussed in the recent literature, which would typically serve as comparators in a drug validation study. Direct Oral Anticoagulants (DOACs) are a major focus of current research and guidelines [1].
| Anticoagulant Class | Example Agents | Primary Mechanism of Action | Key Considerations |
|---|---|---|---|
| Vitamin K Antagonists (VKAs) | Warfarin, Acitrom [2] | Inhibits vitamin K epoxide reductase, reducing active Vitamin K-dependent clotting factors (II, VII, IX, X) [3]. | Requires regular INR monitoring, multiple drug and food interactions [2] [3]. |
| Direct Oral Anticoagulants (DOACs) | Apixaban, Rivaroxaban, Dabigatran [2] | Directly inhibits a single coagulation factor (Factor Xa or Thrombin) [1] [3]. | Fixed dosing without routine monitoring; contraindicated in severe renal impairment [1]. |
| Injectable Anticoagulants | Unfractionated Heparin, Low Molecular Weight Heparin (e.g., enoxaparin) [3] | Activates antithrombin III, which inactivates thrombin and Factor Xa [3]. | Parenteral administration; risk of Heparin-Induced Thrombocytopenia (HIT) [3]. |
| Novel Investigational Agents | Factor XI/XIa Inhibitors [4] | Inhibits Factor XI, a key component in the amplification of the coagulation cascade [4]. | Potential for lower bleeding risk; currently under clinical investigation [4]. |
In the context of drug development for researchers, "cross-validation" is a critical methodological concept. It refers to a data resampling technique used to assess the generalization ability of a predictive model and to prevent overfitting [5].
For a robust comparison of Sotrastaurin with other anticoagulants, a cross-validation study would involve a structured experimental workflow. The diagram below outlines the key stages of such a process.
The workflow above relies on high-quality, relevant data. Key experiments for comparing anticoagulants would include:
To find the specific information you need, I suggest the following steps:
To create your comparison guide, you will need to locate specific data on Sotrastaurin. Here is a template for the kind of information to gather, structured for easy comparison.
| Parameter | This compound | Standard Regimen (e.g., Ciclosporin) | Supporting Data / Citation |
|---|---|---|---|
| Long-Term Safety & Tolerability | |||
| Severe Adverse Event (SAE) Rate | Data required | Data required | |
| Discontinuation due to AEs | Data required | Data required | |
| Common AEs (e.g., infection, hypertension) | Data required | Data required | |
| Efficacy Outcomes | |||
| Graft survival rate (e.g., at 3 years) | Data required | Data required | |
| Acute rejection rate (e.g., at 1 year) | Data required | Data required | |
| Renal function (e.g., mean GFR) | Data required | Data required | |
| Key Experimental Findings | |||
| Study Design & Duration | e.g., Phase III, 36-month extension | e.g., Phase III, 36-month extension | |
| Primary Endpoint Met? (Y/N, p-value) | Data required | Data required | |
| Key Secondary Endpoints | Data required | Data required |
Once you locate the primary research, you can structure the methodology section of your guide as follows:
"this compound" AND ("transplantation" OR "safety" OR "long-term"). Filter for "Clinical Trial" and "Randomized Controlled Trial" article types.The following diagram illustrates the general signaling pathway targeted by drugs like this compound, providing context for its mechanism compared to standard regimens.
The core data comes from a 12-month Phase II study in de novo renal-transplant patients. The study design involved converting patients from a tacrolimus-based regimen to a calcineurin inhibitor-free regimen after Month 3 [1].
The table below summarizes the key efficacy and safety outcomes from this trial:
| Parameter | Control (SET + MPA) | Sotrastaurin + SET | This compound + RET |
|---|---|---|---|
| Composite Efficacy Failure at Month 3 | 1.5% | 4.1% | 5.4% |
| Composite Efficacy Failure at Study End | 7.8% | 44.8% | 34.1% |
| Median GFR at Month 6 (mL/min/1.73 m²) | 57.0 | 53.0 | 60.0 |
| Drug Discontinuation due to Adverse Events | 16.2% | 18.4% | 12.1% |
| Leukopenia (preconversion) | 13.7% | 5.6% | 4.6% |
| Neutropenia (preconversion) | 11.1% | 4.3% | 3.1% |
SET: Standard-Exposure Tacrolimus; RET: Reduced-Exposure Tacrolimus; MPA: Mycophenolic Acid. Composite efficacy failure includes treated biopsy-proven acute rejection, graft loss, death, or loss to follow-up [1].
This compound (also known as AEB071) is a potent and highly selective oral inhibitor of Protein Kinase C (PKC) isoforms, which are crucial for early T-cell activation [2].
The following diagram illustrates the early T-cell receptor signaling pathway and the points where this compound acts as an inhibitor.
The foundational in vitro and ex vivo studies that established this compound's potency and selectivity typically involved the following protocols [2]:
| Immunosuppressant | Class / Mechanism | Reported Infection & Safety Risks | Context & Evidence |
|---|
| Sotrastaurin | Protein Kinase C (PKC) inhibitor [1] | • Higher incidence of acute rejection (a primary reason for trial discontinuation) [1] • Common adverse events: Gastrointestinal disorders, tachycardia [1] | Clinical trials in kidney/liver transplant; development largely halted due to efficacy failure [1]. | | Mycophenolate Mofetil (MMF) | Inosine monophosphate dehydrogenase inhibitor [2] | • Increased risk of infection and bone marrow suppression (leukopenia, anemia) [3] • Gastrointestinal toxicity (diarrhea, nausea) [2] | Large real-world data analysis in sarcoidosis patients [3]; review of post-transplant toxicity [2]. | | Tacrolimus | Calcineurin inhibitor [2] | • Increased general infection risk due to immunosuppression [2] • Nephrotoxicity, neurotoxicity, new-onset diabetes [2] | Review of post-transplant toxicity profiles [2]. | | Methotrexate | Antimetabolite [3] | • Safety profile similar to azathioprine and leflunomide in study [3] | Large real-world data analysis in sarcoidosis [3]. | | Infliximab | TNF-alpha inhibitor [3] | • Higher risks of anemia and thrombocytopenia [3] | Large real-world data analysis in sarcoidosis [3]. | | Adalimumab | TNF-alpha inhibitor [3] | • Linked to more skin and soft tissue infections [3] | Large real-world data analysis in sarcoidosis [3]. | | Tacrolimus + MMF | Combination Therapy [4] | • Most effective for lupus nephritis induction but higher rate of serious infections vs. tacrolimus alone [4] | Network meta-analysis of randomized controlled trials [4]. |
This compound is a potent, selective oral inhibitor of Protein Kinase C (PKC) isoforms, primarily targeting PKC-θ, PKC-α, and PKC-β, which are critical for the early activation of T-cells [5] [1]. Unlike Calcineurin inhibitors (e.g., Tacrolimus, Cyclosporine), which block later steps of T-cell activation like IL-2 production, this compound acts upstream in the signaling pathway [1].
A key experimental finding from a 2014 study is that this compound inhibits the proliferation of alloactivated T effector cells while preserving the function of regulatory T-cells (Tregs) [6]. This selective inhibition is a distinct feature of its mechanism.
The diagram below illustrates this compound's unique position in the T-cell signaling pathway compared to other drug classes.
The available data suggests that this compound's clinical profile is marked by a different risk-benefit balance compared to established drugs: